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Core Science & Biosynthesis

Foundational

The Therapeutic and Diagnostic Potential of Iodinated Pyrrolidine Derivatives: A Technical Whitepaper

Executive Summary The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its saturated, sp3 -hybridized structure allows for the exploration of three-dimensional pharmacophore space, avoiding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its saturated, sp3 -hybridized structure allows for the exploration of three-dimensional pharmacophore space, avoiding the "flatland" limitations of planar aromatic rings[1]. When functionalized with iodine—particularly radioactive isotopes—pyrrolidine derivatives transcend traditional therapeutic boundaries, becoming powerful tools for targeted endoradiotherapy and molecular imaging (PET/SPECT). This whitepaper synthesizes the mechanistic rationale, radiochemical protocols, and clinical applications of iodinated pyrrolidines, providing a self-validating framework for drug development professionals.

The Rationale: Pyrrolidine Scaffolds and Halogenation Mechanics

Structural Advantages of Pyrrolidine

Pyrrolidine is ubiquitous in natural products (e.g., proline) and synthetic drugs. Its non-planarity induces a phenomenon known as "pseudorotation," which allows the molecule to adopt multiple low-energy conformations. This flexibility, combined with the stereogenicity of its carbons, enables highly specific binding to enantioselective protein pockets [1]. The secondary amine can act as a hydrogen bond donor, or, when alkylated/acylated, the nitrogen serves as a precise hydrogen bond acceptor.

The Mechanistic Role of Iodine

The introduction of an iodine atom into a pyrrolidine-containing pharmacophore serves two distinct purposes:

  • Physicochemical Enhancement: Iodine is a large, highly lipophilic halogen. Its incorporation increases the lipophilicity (LogP) of the molecule, facilitating blood-brain barrier (BBB) penetration—a critical requirement for neuroimaging agents [2].

  • Halogen Bonding (σ-hole interactions): The electron density around the covalently bound iodine atom is anisotropic. An electron-deficient region (the σ-hole) forms opposite the covalent bond, allowing the iodine to act as a highly directional Lewis acid. This enables strong, specific interactions with Lewis bases (e.g., backbone carbonyls of amino acids like Glycine) in the target receptor's binding pocket.

Radiopharmaceutical Applications: The Power of Radioiodine

Iodinated pyrrolidine derivatives are uniquely suited for theranostics—the fusion of therapeutics and diagnostics. By swapping the iodine isotope on the same molecular scaffold, a single chemical entity can be used for in vitro assays, in vivo imaging, and targeted radiotherapy[3].

Table 1: Quantitative Summary of Radioiodine Isotopes in Drug Development
IsotopeHalf-LifeEmission TypePrimary ApplicationProduction Method
Iodine-123 ( 123 I) 13.2 hoursGamma ( γ , 159 keV)SPECT Imaging (In vivo diagnostics)Cyclotron
Iodine-124 ( 124 I) 4.18 daysPositron ( β+ )PET Imaging (Long-term tracking)Cyclotron
Iodine-125 ( 125 I) 59.4 daysGamma / Auger e In vitro autoradiography / Preclinical assaysReactor
Iodine-131 ( 131 I) 8.02 daysBeta ( β− ) / GammaTargeted Endoradiotherapy / TheranosticsReactor

Data synthesized from recent advances in synthetic methods for radioiodination[4].

Radiochemical Synthesis: Electrophilic Radioiododestannylation

To attach radioiodine to a pyrrolidine-containing molecule, direct electrophilic substitution of a C-H bond is often too harsh and lacks regioselectivity. Instead, radioiododestannylation is the gold standard [4].

Causality of Experimental Choices:

  • Why Tributylstannyl Precursors? The carbon-tin bond is highly polarized and weaker than C-H or C-C bonds. This allows for rapid, regioselective electrophilic substitution at room temperature, which is critical to minimize the decay of short-lived isotopes like 123 I.

  • Why Chloramine-T? Radioactive iodine is typically supplied as sodium iodide (Na[ 125 I] or Na[ 123 I]), where iodine is in the -1 oxidation state. Chloramine-T acts as a mild oxidant to convert I− into an active electrophilic species ( I+ or H2​OI+ ) without destroying oxidation-sensitive functional groups on the pyrrolidine ring [2].

Experimental Protocol: Synthesis of 123 I-Labeled Pyrrolidine Ligands

This protocol is a self-validating system adapted from the synthesis of P2X7 receptor ligands (e.g., [ 123 I]VPGIS191) [2].

  • Precursor Preparation: Dissolve 10 nmol of the tributylstannyl-pyrrolidine precursor in 20 µL of 1% acetic acid in methanol. Rationale: Acidic media accelerates the destannylation process.

  • Radioisotope Addition: Add 12.3 MBq of [ 123 I]NaI to the reaction vial.

  • Oxidation/Iodination: Inject 2 µL of Chloramine-T solution (10 mg/mL in water). Stir the mixture at room temperature for exactly 20 minutes.

  • Quenching: Terminate the reaction by adding 5 µL of sodium ascorbate or sodium metabisulfite (50 mg/mL). Rationale: This reduces any unreacted electrophilic iodine back to iodide, preventing non-specific oxidation of the product.

  • Purification: Isolate the product via analytical Reverse-Phase HPLC (e.g., YMC-Triart C18 column; gradient AcCN/0.1% TFA).

  • Validation: Confirm radiochemical purity (>95%) via radio-HPLC and specific activity calculations.

Radiosynthesis A Tributylstannyl Precursor (Pyrrolidine Derivative) B Addition of Radioiodine (e.g., [125I]NaI or[123I]NaI) A->B C Oxidation (Chloramine-T / Acidic Media) B->C D Electrophilic Substitution (Radioiododestannylation) C->D in situ active Iodine E Quenching (Sodium Metabisulfite / Ascorbate) D->E F HPLC Purification (Radiochemical Yield >70%) E->F

Workflow for the radioiododestannylation of pyrrolidine derivatives.

Clinical and Preclinical Case Studies

The versatility of the iodinated pyrrolidine motif is demonstrated across neurology, cardiology, and oncology.

Table 2: Key Iodinated Pyrrolidine Derivatives in Development
Compound NameTarget ReceptorIsotope UsedClinical / Research Application
[ 123 I]Epidepride Dopamine D2 123 ISPECT imaging for Parkinson's and Huntington's disease [5].
[ 125 I]VPGIS191 P2X7 Receptor 125 I / 123 IAutoradiography and SPECT for neuroinflammation [2].
[ 125 I]MIP-1232 Fibroblast Activation Protein (FAP) 125 IImaging atherosclerotic plaque vulnerability [6].
[ 131 I]FAPI-04 Fibroblast Activation Protein (FAP) 131 ITheranostics and endoradiotherapy for solid tumors [3].
Neurological Imaging: P2X7 and D2 Receptors

Pyrrolidine derivatives like Epidepride utilize the pyrrolidine nitrogen to anchor to the aspartate residue in the D2 receptor pocket, while the iodinated aromatic ring fits into a hydrophobic sub-pocket, enabling high-contrast SPECT imaging of striatal dopamine receptors [5]. Similarly, novel P2X7 ligands (e.g., VPGIS191) leverage the pyrrolidine core to target neuroinflammation in Alzheimer's disease models [2].

Pathway A Intravenous Injection of 123I-Pyrrolidine Tracer B Blood-Brain Barrier Penetration (Lipophilic) A->B C Target Binding (e.g., P2X7 or D2 Receptors) B->C D Halogen Bonding (σ-hole) & Hydrophobic Interactions C->D Affinity Mechanism E Gamma Emission (159 keV) C->E Decay Process F SPECT Imaging & Quantification E->F

Pharmacological pathway of 123I-pyrrolidine tracers for neuroimaging.

Oncology Theranostics: FAP Inhibitors (FAPI)

Fibroblast Activation Protein (FAP) is highly overexpressed in the stroma of various solid tumors. FAP inhibitors often utilize a pyrrolidine-2-carbonitrile or pyrrolidine-2-boronic acid motif. Recent advancements have successfully labeled FAPI precursors with 131 I. For example, [ 131 I]FAPI-04 demonstrated high specific binding to U87MG cells and significantly suppressed tumor growth in xenograft mice via localized beta-particle emission, showcasing the immense therapeutic potential of iodinated pyrrolidines in oncology [3].

Future Perspectives

The intersection of pyrrolidine chemistry and radiohalogenation is driving the next generation of precision medicine. Future workflows will likely focus on late-stage C-H radioiodination using transition-metal catalysis (e.g., Palladium or Copper) to bypass the need for toxic organotin precursors [4]. Furthermore, the translation of 131 I-pyrrolidine derivatives into clinical oncology trials will solidify the role of these molecules not just as diagnostic probes, but as frontline therapeutic agents.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Available at:[Link]

  • Improved syntheses of P2X7 ligands based on substituted benzyl amide of pyroglutamic acid motif labelled with iodine-123 or iodine-125. Journal of Radioanalytical and Nuclear Chemistry / ResearchGate. Available at:[Link]

  • Synthesis and Preliminary Evaluation of 131I-Labeled FAPI Tracers for Cancer Theranostics. Molecular Pharmaceutics / ACS Publications. Available at:[Link]

  • Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry / ACS Publications. Available at:[Link]

  • Iodine-123-Epidepride.-SPECT: Studies in Parkinson's Disease, Multiple System Atrophy and Huntington's Disease. Journal of Nuclear Medicine. Available at:[Link]

  • Evaluation of the Radiolabeled Boronic Acid-Based FAP Inhibitor MIP-1232 for Atherosclerotic Plaque Imaging. Molecules / MDPI. Available at:[Link]

Exploratory

spectroscopic data analysis for (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

An In-depth Technical Guide to the Spectroscopic Data Analysis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid Authored by: Dr. Gemini, Senior Application Scientist Introduction (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is a substituted pyrrolidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The pyrrolidine ring serves as a versatile scaffold, and its substituents can be tailored to modulate pharmacological activity. The presence of a reactive iodomethyl group and a polar carboxylic acid moiety makes this molecule a potentially valuable building block for synthesizing more complex chemical entities.

Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any downstream application, from chemical reaction optimization to biological screening. This guide provides a comprehensive framework for the spectroscopic analysis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, rooted in fundamental principles and field-proven methodologies. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve unambiguous structural elucidation. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to approach the characterization of novel small molecules.

Molecular Structure and Predicted Spectroscopic Signatures

A rigorous analysis begins with a thorough examination of the molecule's structure to anticipate its spectroscopic behavior. This predictive step is crucial for efficient and accurate data interpretation.

Molecular Structure Diagram

Caption: Structure of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: We anticipate a complex spectrum due to the chirality at the C3 position, which renders the protons on the pyrrolidine ring diastereotopic.

    • Pyrrolidine Ring Protons (C2, C3, C4, C5): These will likely appear as overlapping multiplets in the range of 2.0-4.0 ppm. The protons on carbons adjacent to the nitrogen (C2 and C5) will be deshielded and appear further downfield.[1]

    • Iodomethyl Protons (C10): The CH₂I group protons are expected around 3.1-3.3 ppm, shifted downfield by the electronegative iodine atom.[2]

    • Acetic Acid Methylene Protons (C6): The N-CH₂-COOH protons will be deshielded by both the nitrogen and the carbonyl group, likely appearing as a singlet around 3.5-4.5 ppm.

    • Carboxylic Acid Proton (O9-H): This proton will appear as a broad singlet, typically far downfield (10-13 ppm), and its position is highly dependent on solvent and concentration.

  • ¹³C NMR: The number of unique carbon signals will confirm the overall structure.

    • Carbonyl Carbon (C7): This will be the most deshielded carbon, appearing in the 170-180 ppm region.[3]

    • Pyrrolidine Ring Carbons (C2, C5): Carbons adjacent to the nitrogen will be in the 50-65 ppm range.[3]

    • Pyrrolidine Ring Carbons (C3, C4): These aliphatic carbons will appear further upfield.

    • Iodomethyl Carbon (C10): The C-I bond causes a significant upfield shift compared to other haloalkanes; expect a signal in the 5-25 ppm range.[4][5]

    • Acetic Acid Methylene Carbon (C6): This carbon, attached to the nitrogen, will likely be in the 50-60 ppm range.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will determine the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M+): The calculated monoisotopic mass is 284.9964 g/mol . In a technique like Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺ at m/z 285.99.

  • Key Fragmentation:

    • Loss of Iodine: A prominent fragment corresponding to the loss of an iodine radical (·I, 127 g/mol ) is highly probable, leading to a peak at m/z 158.

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (alpha-cleavage) is a common pathway for carboxylic acids and their derivatives, which could lead to various fragments.[3][6][7]

Predicted Infrared (IR) Data

IR spectroscopy is excellent for identifying key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[8][9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1760 cm⁻¹ is the hallmark of the carbonyl group.[8][9]

  • C-N Stretch (Tertiary Amine): This will likely appear as a medium intensity band in the 1000-1250 cm⁻¹ range.[10]

  • C-I Stretch: A weak absorption is expected in the low-frequency region, typically between 500-600 cm⁻¹.[8][11]

Experimental Protocols and Data Analysis

This section details the step-by-step procedures for acquiring and interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O, depending on solubility) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can dissolve the compound and will not exchange with the carboxylic acid proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: Spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the solvent residual peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H spectrum.

Data Analysis Workflow:

NMR_Workflow cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis cluster_2D 2D NMR (Optional) H1_Start Acquire ¹H Spectrum H1_Process Process & Calibrate H1_Start->H1_Process H1_Integrate Integrate Peaks H1_Process->H1_Integrate H1_Assign_Shift Assign Chemical Shifts H1_Integrate->H1_Assign_Shift H1_Analyze_Coupling Analyze Coupling (Splitting) H1_Assign_Shift->H1_Analyze_Coupling H1_Propose_H_Structure Propose Proton Assignments H1_Analyze_Coupling->H1_Propose_H_Structure NMR_2D Acquire COSY & HSQC H1_Propose_H_Structure->NMR_2D Final_Structure Confirm Structure H1_Propose_H_Structure->Final_Structure C13_Start Acquire ¹³C Spectrum C13_Process Process & Calibrate C13_Start->C13_Process C13_Count Count Signals C13_Process->C13_Count C13_Assign_Shift Assign Chemical Shifts C13_Count->C13_Assign_Shift C13_Propose_C_Structure Propose Carbon Assignments C13_Assign_Shift->C13_Propose_C_Structure C13_Propose_C_Structure->NMR_2D C13_Propose_C_Structure->Final_Structure NMR_2D_Correlate Correlate ¹H-¹H (COSY) and ¹H-¹³C (HSQC) NMR_2D->NMR_2D_Correlate NMR_2D_Correlate->Final_Structure

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation (Example: ESI-QTOF):

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • If desired, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 285.99) to induce fragmentation and obtain a fragment ion spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways. This provides corroborating evidence for the proposed structure.

Predicted Fragmentation Table:

m/z (Proposed)Lost FragmentFormula of FragmentStructure of Fragment
285.99--[M+H]⁺
158.08·II[M - I]⁺
240.03COOHHCOOH[M - COOH]⁺
Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software automatically subtracts the background spectrum.

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed band positions with known functional group frequencies to confirm their presence.

Key IR Absorptions Table:

Wavenumber (cm⁻¹)IntensityBondFunctional Group
2500-3300Strong, BroadO-H stretchCarboxylic Acid
2850-3000MediumC-H stretchAliphatic
1700-1760Strong, SharpC=O stretchCarboxylic Acid
1000-1250MediumC-N stretchTertiary Amine
500-600WeakC-I stretchIodoalkane

Integrated Data Analysis and Structural Confirmation

The definitive structural confirmation of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is achieved by synthesizing the information from all three spectroscopic techniques.

Integrated_Analysis NMR NMR Data (¹H, ¹³C) NMR_info Provides: - Carbon-Hydrogen Framework - Connectivity (via coupling/2D) - Stereochemical Information NMR->NMR_info Conclusion Unambiguous Structural Confirmation NMR->Conclusion MS MS Data MS_info Provides: - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern MS->MS_info MS->Conclusion IR IR Data IR_info Provides: - Key Functional Groups (C=O, O-H, C-N) IR->IR_info IR->Conclusion

Caption: Integrated workflow for structural confirmation.

The process is self-validating: MS confirms the molecular formula predicted by the structure. IR confirms the functional groups (acid, amine) that are assigned specific chemical shifts in the NMR spectra. Finally, NMR provides the detailed map of the carbon-hydrogen backbone, confirming the precise arrangement of atoms and connectivity, which must be consistent with the fragmentation observed in MS. When the data from all three techniques converge to describe the same molecule, the structure is considered confirmed with a high degree of confidence.

References

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • The Carbon-13 13C NMR spectrum of 2-iodobutane. Doc Brown's Chemistry. [Link]

  • Typical Proton and C-13 Chemical Shift Values. University of Puget Sound. [Link]

  • Infrared (IR) spectroscopy. University of Toronto Scarborough. [Link]

  • ¹H NMR spectrum of a substituted pyrrolidine. ResearchGate. [Link]

  • ¹³C NMR spectrum of 2-iodopropane. Doc Brown's Chemistry. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines. PMC. [Link]

  • Influence of stereoelectronic interactions on the ¹³C NMR chemical shift in iodine-containing molecules. ResearchGate. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. [Link]

  • ¹H-NMR spectrum of 1-pyrroline solution. ResearchGate. [Link]

  • IR Spectroscopy of Hydrocarbons. University of California, Los Angeles. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Synthesis of N-Methylspiropyrrolidine Hybrids. Taylor & Francis Online. [Link]

  • Pyrrolidine ¹H NMR Spectrum. SpectraBase. [Link]

  • Effects of Halogen Bonding on ¹³C NMR Shifts of Iodotolan. eGrove. [Link]

  • Chemical shifts of C-2 hydrogen in pyrrole, pyridine, and pyrrolidine. Pearson+. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Rationale for (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

Strategic Overview (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is a highly versatile, bifunctional aliphatic heterocycle. Featuring a highly reactive primary alkyl iodide for nucleophilic displacement (or cross-coupling)...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is a highly versatile, bifunctional aliphatic heterocycle. Featuring a highly reactive primary alkyl iodide for nucleophilic displacement (or cross-coupling) and a carboxylic acid handle for amide bond formation, it serves as an elite building block for PROTAC linkers, peptidomimetics, and complex molecular scaffolds.

Designing a reliable synthetic route for this molecule presents a significant chemoselectivity and stability challenge. The protocol detailed below establishes a high-yielding, three-step linear sequence starting from commercially available 3-(hydroxymethyl)pyrrolidine.

Scientific Integrity & Logic: Causality and System Trust

As with any bifunctional molecule containing both a nucleophile (tertiary amine) and an electrophile (alkyl iodide), the risk of catastrophic auto-degradation is high. This protocol is engineered around specific causality-driven choices to ensure a self-validating and stable system .

Expertise & Experience: Causality in Experimental Design
  • Orthogonal Protecting Group Strategy: 3-(Hydroxymethyl)pyrrolidine contains both a secondary amine and a primary alcohol. By reacting the starting material with tert-butyl bromoacetate first, we selectively N-alkylate the pyrrolidine 1. A tert-butyl ester is strictly required here; basic hydrolysis of a standard methyl or ethyl ester in the final step would inevitably cause the amine to undergo intramolecular cyclization or intermolecular polymerization with the newly formed alkyl iodide 2.

  • Mild Halogenation (Appel Reaction): Converting the primary alcohol to an iodide is achieved via the Appel reaction (I₂, PPh₃, imidazole). This avoids strongly acidic conditions (such as HI) which would prematurely cleave the tert-butyl ester, while providing excellent regioselectivity for the primary alcohol .

Trustworthiness: The Self-Validating System
  • Visual Reaction Tracking: The Appel reaction acts as its own visual indicator. The initial addition of iodine creates a dark brown solution. Upon completion and subsequent quenching with sodium thiosulfate, the solution rapidly turns pale yellow/colorless, confirming the destruction of excess electrophilic iodine.

  • Thermodynamic Trap (The TFA Salt): The final step utilizes Trifluoroacetic Acid (TFA) to cleave the tert-butyl group. Crucially, this yields the final product as a TFA salt . If isolated as a free base, the tertiary nitrogen would act as a nucleophile, attacking the primary iodide of a neighboring molecule (polymerization). The TFA salt keeps the nitrogen strictly protonated and non-nucleophilic, rendering the final product indefinitely shelf-stable.

Experimental Workflow Visualization

Synthesis_Pathway SM 3-(Hydroxymethyl)pyrrolidine Step1 N-Alkylation t-Butyl bromoacetate, K2CO3 SM->Step1 Int1 tert-Butyl 2-(3-(hydroxymethyl) pyrrolidin-1-yl)acetate Step1->Int1 Step2 Appel Iodination I2, PPh3, Imidazole Int1->Step2 Int2 tert-Butyl 2-(3-(iodomethyl) pyrrolidin-1-yl)acetate Step2->Int2 Step3 Ester Cleavage TFA, DCM Int2->Step3 Product (3-Iodomethyl-pyrrolidin-1-yl) -acetic acid • TFA Salt Step3->Product

Fig 1: Three-step synthetic workflow for (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(3-(hydroxymethyl)pyrrolidin-1-yl)acetate
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) to the solution. Stir the suspension at 0 °C (ice bath) for 10 minutes.

  • Alkylation: Dropwise, add tert-butyl bromoacetate (1.05 eq) over 15 minutes to prevent exothermic spiking.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with Ethyl Acetate (EtOAc). Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-10% Methanol in Dichloromethane) to yield Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of tert-Butyl 2-(3-(iodomethyl)pyrrolidin-1-yl)acetate
  • Preparation: Dissolve Intermediate 1 (1.0 eq) in anhydrous Dichloromethane (DCM) (0.15 M). Cool the solution to 0 °C under an inert Nitrogen (N₂) atmosphere.

  • Reagent Addition: Add Triphenylphosphine (PPh₃) (1.3 eq) and Imidazole (1.3 eq). Stir for 5 minutes until fully dissolved.

  • Halogenation: Add Iodine (I₂) (1.3 eq) portion-wise over 20 minutes, strictly maintaining the temperature at 0 °C. The solution will turn dark brown.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor via TLC (stain with KMnO₄) until the primary alcohol is fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) until the organic layer turns from brown to pale yellow/colorless.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, gradient of 10-30% EtOAc in Hexanes) to isolate Intermediate 2. Note: Triphenylphosphine oxide (polar) will remain on the column.

Step 3: Synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid • TFA Salt
  • Preparation: Dissolve Intermediate 2 (1.0 eq) in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA) to achieve a 0.1 M concentration.

  • Cleavage: Stir the solution at room temperature for 4 hours.

  • Concentration: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add Toluene to the flask and co-evaporate under vacuum (repeat 3 times).

  • Precipitation: Triturate the resulting thick oil with ice-cold Diethyl Ether. The product will precipitate as a white to off-white solid (the TFA salt).

  • Isolation: Filter the solid, wash with additional cold Diethyl Ether, and dry under high vacuum for 12 hours. Store the final product at -20 °C, protected from light.

Quantitative Data & Stoichiometry Summary

StepReagent / ReactantEq.Amount (10 mmol Scale)TimeTempExpected Yield
1 3-(Hydroxymethyl)pyrrolidine1.01.01 g (10.0 mmol)---
1 tert-Butyl bromoacetate1.052.05 g (10.5 mmol)12 hRT85 - 92%
1 Potassium Carbonate (K₂CO₃)2.02.76 g (20.0 mmol)---
2 Intermediate 11.0~1.83 g (8.5 mmol)---
2 Triphenylphosphine (PPh₃)1.32.90 g (11.0 mmol)---
2 Imidazole1.30.75 g (11.0 mmol)---
2 Iodine (I₂)1.32.79 g (11.0 mmol)3 h0 °C → RT75 - 80%
3 Intermediate 21.0~2.11 g (6.5 mmol)---
3 Trifluoroacetic Acid (TFA)Excess13.0 mL4 hRT> 95%

References

  • WO2013083604A1 - Kinase inhibitors. Google Patents. Demonstrates the foundational methodology for the selective N-alkylation of secondary amines using bromoacetate derivatives. 1

  • POLYCYCLIC INDAZOLE DERIVATIVES THAT ARE ERK INHIBITORS - EP 1966151 B1. European Patent Office. Details the functionalization and alkylation of pyrrolidine-based scaffolds with tert-butyl bromoacetate. 2

  • Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham. Provides mechanistic validation for the Appel reaction on pyrrolidine derivatives to yield iodomethyl intermediates.

Sources

Application

Application Note: Orthogonal Functionalization of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound Focus: (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid (CAS: 1353978-46-7)[1] Executive Summary & Chemical Profiling The pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound Focus: (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid (CAS: 1353978-46-7)[1]

Executive Summary & Chemical Profiling

The pyrrolidine ring is a highly privileged scaffold in modern drug discovery, frequently utilized to improve aqueous solubility, provide a basic hydrogen-bond acceptor, and enforce conformational restriction within pharmacophores[2],[3]. While simple pyrrolidines are ubiquitous, bifunctional derivatives like (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid offer a unique, orthogonal reactivity profile that accelerates the synthesis of complex molecular architectures.

This specific building block features two independent reactive handles:

  • An N-Acetic Acid Moiety (C1): Primed for amide coupling, peptide synthesis, or PROTAC linker construction.

  • A 3-Iodomethyl Group (C3): A highly reactive electrophile and ideal radical precursor, enabling late-stage C-C bond formation, spirocyclization, or nucleophilic substitution[4].

By leveraging these orthogonal sites, researchers can execute divergent synthetic workflows without the need for cumbersome protection/deprotection strategies.

Mechanistic Rationale: The Causality of Reactivity

To effectively utilize this scaffold, one must understand the thermodynamic and kinetic drivers of its functional groups.

The N-Alkyl Acetic Acid Handle

The acetic acid group is tethered directly to the pyrrolidine nitrogen. In peptide chemistry, N-alkyl amino acids are notoriously prone to poor coupling efficiencies due to the steric bulk surrounding the tertiary amine and the altered nucleophilicity of the carboxylate[5].

  • The Causality of Reagent Choice: Standard carbodiimides (EDC/DCC) often fail or result in low yields with N-alkylated systems. Therefore, highly active uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are mandatory[6]. HATU rapidly converts the sterically hindered acid into a highly reactive HOAt-ester, driving the formation of the amide bond while minimizing diketopiperazine (DKP) side-product formation[5].

The Iodomethyl Radical Precursor

The carbon-iodine (C-I) bond is relatively weak (approx. 234 kJ/mol), making it an exceptional precursor for carbon-centered radicals.

  • The Causality of Initiation: Instead of relying on toxic tin hydrides (e.g., AIBN/Bu3SnH) which require harsh heating, the iodomethyl group can undergo homolytic cleavage at room temperature using Triethylborane (Et₃B) and trace oxygen (O₂) [7]. The autoxidation of Et₃B generates ethyl radicals, which abstract the iodine atom via halogen-atom transfer (XAT). The resulting primary alkyl radical at the C3 position readily participates in highly regioselective [3+2] cycloadditions or Giese additions with electron-rich alkenes[4].

Synthetic Workflows & Visualizations

The true value of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid lies in its ability to branch into entirely different structural classes based on the chosen reaction pathway.

G A (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid Bifunctional Scaffold B Amide Coupling Pathway (HATU, DIPEA, Amine) A->B Activation of Carboxylic Acid C Radical Cyclization Pathway (Et3B, O2, Alkene) A->C Homolytic Cleavage of C-I Bond D PROTAC Linkers & Peptidomimetics B->D C-N Bond Formation E Spirocyclic & Fused Bicyclic Systems C->E C-C Bond Formation

Divergent synthetic workflows of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Linker Synthesis)

This protocol is designed to couple the scaffold to a primary amine (e.g., a target-binding ligand) while leaving the iodomethyl group intact for subsequent functionalization.

Reagents:

  • (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid (1.0 equiv, 0.5 mmol)

  • Target Primary Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the pyrrolidine-acetic acid (1.0 equiv) in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA (3.0 equiv). Causality: DIPEA deprotonates the carboxylic acid, preparing it for nucleophilic attack on the uronium salt.

  • Ester Formation: Add HATU (1.2 equiv) in one portion at 0 °C. Stir for 15 minutes. Validation Check: The solution will turn slightly yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the target primary amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor via LC-MS. Validation Check: Look for the disappearance of the starting acid mass (m/z ~269 [M+H]+) and the appearance of the product mass. The iodomethyl group is stable under these conditions; ensure the isotope pattern does not show de-iodination.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Radical-Mediated [3+2] Cycloaddition

This protocol utilizes the iodomethyl group to construct complex cyclopentane-fused pyrrolidine systems via iodine atom transfer[4].

Reagents:

  • Amide-coupled Pyrrolidine Intermediate from Protocol A (1.0 equiv, 0.2 mmol)

  • Electron-rich alkene (e.g., ethyl vinyl ether) (3.0 equiv, 0.6 mmol)

  • Triethylborane (Et₃B, 1.0 M in hexanes) (1.0 equiv, 0.2 mmol)

  • Anhydrous Dichloromethane (DCM) (4.0 mL)

Step-by-Step Methodology:

  • System Setup: Dissolve the iodomethyl pyrrolidine intermediate and the alkene in anhydrous DCM in a round-bottom flask.

  • Initiation: Do not purge the system with inert gas; ambient trace oxygen is required. Add Et₃B (1.0 M in hexanes, 1.0 equiv) dropwise at room temperature.

  • Propagation: Stir the reaction open to the air (using a drying tube to prevent moisture ingress) for 2 hours. Causality: The O₂ inserts into Et₃B to form ethyl radicals, which abstract the iodine. The resulting C3-radical attacks the alkene, and the intermediate radical abstracts an iodine atom from another starting material molecule, propagating the chain.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). Validation Check: The highly non-polar iodomethyl starting material will convert to a slightly more polar iodo-alkylated fused bicyclic product.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any residual peroxides or free iodine. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected validation metrics for the functionalization of this scaffold.

Reaction PathwayKey Reagents & EquivalentsSolvent & TempReaction TimeExpected YieldLC-MS / Validation Marker
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)DMF, 0 °C to RT2 - 4 hours75% - 88%Retention of Iodine isotope pattern; +[M+H] of amine.
Radical Cyclization Et₃B (1.0 eq), Alkene (3.0 eq)DCM, RT (Trace O₂)2 - 5 hours65% - 80%Loss of starting material; formation of fused bicyclic mass.
Nucleophilic Substitution NaN₃ (3.0 eq), 15-Crown-5DMF, 60 °C12 hours>90%Loss of Iodine (-127 Da), addition of Azide (+42 Da).

(Note: The nucleophilic substitution pathway is included in the data table as an alternative strategy for researchers wishing to convert the iodomethyl group into an azidomethyl group for Click Chemistry).

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / Springer Nature URL:[Link]

  • Radical [3 + 2] Cycloaddition Reaction with Various Alkenes Using Iodomethylcyclopropane Derivatives as New Homoallyl Radical Precursors Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Radical Cyclization in Heterocycle Synthesis 15. Relationship Between a Radical Species and Radical Acceptors Source: Chemical and Pharmaceutical Bulletin (PubMed) URL:[Link]

Sources

Method

Application Note: (3-Iodomethyl-pyrrolidin-1-yl)-acetic Acid as a Bifunctional Scaffold in Drug Design

Target Audience: Medicinal Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The transition from flat, sp²-hybridized aromatic rings to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks is a defining trend in modern medicinal chemistry. The pyrrolidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and conformational flexibility [1].

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid represents a highly versatile, bifunctional building block. It combines the 3D spatial coverage of the pyrrolidine core with two orthogonal reactive handles: an N-acetic acid moiety for amide coupling, and a highly electrophilic C-3 iodomethyl group for late-stage nucleophilic substitution or radiolabeling. This application note details the mechanistic rationale for employing this scaffold, summarizes its physicochemical properties, and provides validated protocols for its integration into drug discovery workflows.

Structural & Mechanistic Rationale

The Pyrrolidine Core: Pseudorotation and 3D Space

Unlike rigid, planar cyclopentane or aromatic pyrrole rings, the saturated pyrrolidine ring undergoes "pseudorotation." This allows the scaffold to dynamically sample multiple low-energy conformations, improving the likelihood of achieving optimal complementary interactions within complex protein binding pockets [1]. The sp³ hybridization increases the fraction of saturated carbons (Fsp³), a metric strongly correlated with improved clinical success rates due to enhanced solubility and reduced off-target promiscuity [2].

The N-Acetic Acid Handle: A Rigid Vector

The attachment of an acetic acid group at the N-1 position serves multiple purposes:

  • Basicity Modulation: Conversion of the secondary pyrrolidine amine to a tertiary amine (or subsequently to an amide) modulates the pKa, which is critical for avoiding hERG channel liability often associated with highly basic amines.

  • Vector Trajectory: The acetic acid provides a predictable, rigid vector for growing the molecule. It is an ideal anchor for attaching E3 ligase ligands in PROTAC design or for appending solubilizing groups via standard peptide coupling chemistry.

The C-3 Iodomethyl Group: An Electrophilic Hub

The choice of an iodomethyl group over a chloromethyl or bromomethyl analog is rooted in reaction kinetics. The carbon-iodine bond is highly polarizable and relatively weak, making iodine an exceptional leaving group for bimolecular nucleophilic substitution (S_N2). This allows medicinal chemists to perform late-stage diversification with various nucleophiles (amines, thiols, alkoxides) under exceptionally mild conditions, preserving sensitive functional groups elsewhere in the molecule [3].

Quantitative Physicochemical Data

The following table summarizes the calculated and experimental physicochemical properties of the (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid scaffold, providing a baseline for Lipinski Rule of 5 (Ro5) compliance during library design.

PropertyValuePharmacological Implication
Molecular Formula C₇H₁₂INO₂Core building block; leaves ample mass budget for target ligands.
Molecular Weight 269.08 g/mol Low MW allows for significant elaboration before exceeding Ro5 limits (500 Da).
LogP (Calculated) ~1.3 - 1.6Optimal lipophilicity for oral bioavailability; iodine adds necessary hydrophobic bulk.
Topological Polar Surface Area (TPSA) 40.54 ŲExcellent membrane permeability; well below the 140 Ų threshold for oral drugs.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.
Storage Conditions 2-8 °C, sealed, dryPrevents premature hydrolysis or photolytic degradation of the C-I bond [3].

Synthetic Workflows & Visualizations

The orthogonality of the two reactive handles allows for divergent synthetic strategies. The acetic acid can be engaged in amide coupling, followed by S_N2 displacement of the iodide, or vice versa.

G A Scaffold (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid B Amide Coupling (N-acetic acid handle) A->B C SN2 Displacement (C-3 Iodomethyl hub) A->C D PROTAC Linker / Peptidomimetic B->D E Late-Stage Diversification (Amines, Ethers, Thioethers) C->E

Divergent synthetic workflow of the bifunctional pyrrolidine scaffold.

Application in Targeted Protein Degradation (PROTACs)

Because of its compact size and bifunctionality, this scaffold is highly effective as a rigidified linker component in bivalent degraders.

Pathway N1 Target Protein Binder N2 Scaffold Core (Pyrrolidine) N1->N2 SN2 @ C-3 N3 E3 Ligase Ligand N2->N3 Amidation @ N-1

Bivalent degrader assembly utilizing the bifunctional scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents (e.g., HATU for amidation, mild bases for S_N2) is specifically tailored to prevent the premature elimination of the iodide (which could form an unwanted exocyclic alkene) or the epimerization of stereocenters.

Protocol A: Amide Coupling of the N-Acetic Acid Moiety

Objective: To attach a primary or secondary amine to the scaffold while preserving the reactive iodomethyl group.

Reagents & Materials:

  • (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at 0 °C.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the chilled solution. Causality: HATU is preferred over EDC/HOBt here because it provides rapid activation at low temperatures, minimizing the risk of side reactions involving the iodomethyl group. Stir for 10 minutes until the active ester is formed (solution may turn slightly yellow).

  • Amine Addition: Add the target amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2–4 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The highly polarizable iodine atom provides a distinct isotopic and mass signature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Late-Stage S_N2 Displacement of the Iodomethyl Group

Objective: To functionalize the C-3 position using a nucleophile (e.g., a thiol or amine) under mild conditions.

Reagents & Materials:

  • Amide-functionalized scaffold from Protocol A (1.0 eq)

  • Nucleophile (e.g., aryl thiol or secondary amine) (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, dissolve the intermediate scaffold (1.0 eq) in anhydrous MeCN (0.1 M).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Causality: A mild, heterogeneous base like K₂CO₃ is chosen over strong bases (like NaH or KOtBu) to strictly promote substitution (S_N2) over elimination (E2), which would yield an inactive methylenepyrrolidine byproduct.

  • Nucleophile Addition: Add the nucleophile (1.5 eq). If using a volatile amine, a sealed tube is recommended.

  • Heating: Heat the mixture to 50–60 °C. Causality: Because iodine is an excellent leaving group, extreme heating is unnecessary. 60 °C is sufficient to drive the reaction to completion within 4–6 hours while preserving the integrity of the newly formed amide bond.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the filter cake with EtOAc.

  • Isolation: Concentrate the filtrate and purify via preparative HPLC (C18 column, Water/MeCN with 0.1% TFA) to isolate the final functionalized drug candidate.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5).[Link]

Application

Application Note: (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid as a Bifunctional Prosthetic Group for Radiopharmaceutical Bioconjugation

Structural Rationale & Field Application In the development of targeted radiopharmaceuticals, the direct radiohalogenation of peptides or antibodies often leads to the oxidative degradation of sensitive amino acid residu...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Field Application

In the development of targeted radiopharmaceuticals, the direct radiohalogenation of peptides or antibodies often leads to the oxidative degradation of sensitive amino acid residues (e.g., methionine or tryptophan) or the rapid in vivo deiodination of labeled tyrosine residues. To circumvent these issues, researchers utilize bifunctional prosthetic groups.

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid (CAS No. 1353978-46-7) represents a structurally constrained, highly efficient bifunctional scaffold. It features two orthogonal reactive centers:

  • An aliphatic iodomethyl group (C3 position): Optimized for nucleophilic isotopic exchange (radioiodination).

  • An N -acetic acid moiety: Optimized for robust amide bond formation with the primary amines of target biomolecules.

By utilizing this pyrrolidine derivative, drug development professionals can achieve high radiochemical yields (RCY) while preserving the biological affinity of the targeting vector.

Mechanistic Causality: The Dual-Handle Advantage

The Iodomethyl Handle: Isotopic Halogen Exchange

The primary iodine atom attached to the pyrrolidine ring is highly susceptible to SN​2 nucleophilic aliphatic substitution. In radiochemistry, this allows for isotopic exchange —the swapping of the stable 127I atom with a radioactive isotope (e.g., 124I or 125I ). Causality of Catalysis: Aliphatic halogen exchange is kinetically slower than aromatic substitution. To drive the reaction without employing destructive temperatures, Copper(II) salts (e.g., CuSO4​ ) or ammonium sulfate are introduced. The Cu2+ ion acts as a Lewis acid, coordinating with the leaving iodide and lowering the activation energy of the transition state, thereby accelerating the exchange and maximizing specific activity .

The N -Acetic Acid Handle: Bioconjugation

The carboxylic acid provides a programmable site for peptide coupling. Causality of Activation: Direct coupling is impossible without activation. By reacting the acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N -Hydroxysuccinimide (NHS), an intermediate NHS-ester is formed. This ester is stable enough to be isolated via solid-phase extraction (SPE) but reactive enough to form a stable amide bond with lysine residues or the N -terminus of a peptide at physiological pH .

Quantitative Parameters for Experimental Design

To design a successful radiolabeling campaign, the selection of the radioisotope and the coupling conditions must be strictly controlled.

Table 1: Selection Matrix for Iodine Radioisotopes

IsotopeHalf-LifeDecay ModePrimary ApplicationOptimal Exchange Temp
123I 13.2 hours γ (Gamma)Clinical SPECT Imaging70–80 °C
124I 4.18 days β+ (Positron)Clinical PET Imaging70–80 °C
125I 59.5 daysAuger / γ In vitro assays / Small Animal SPECT80–90 °C
131I 8.02 days β− / γ Targeted Radionuclide Therapy (TRT)80–90 °C

Table 2: Comparative Reaction Conditions for Scaffold Utilization

Reaction PhaseReagent SystemSolventTemp (°C)TimeYield / RCY
NHS-Ester Activation EDC / NHSDMF20–252 h> 90% (Chemical)
Amide Coupling HATU / DIPEADMF20–251 h> 85% (Chemical)
Isotopic Exchange Na[125I] , CuSO4​ EtOH / H2​O 801.5 h60–80% (Radiochemical)

Experimental Workflow Visualization

The integration of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid into a biomolecule can be executed via two distinct pathways. Pathway A (Pre-Labeling) is preferred for heat-sensitive peptides, whereas Pathway B (Post-Labeling) is preferred for robust small molecules where late-stage radiolabeling minimizes radioactive handling time.

Workflow cluster_A Pathway A: Pre-Labeling Strategy cluster_B Pathway B: Post-Labeling Strategy Start (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid [Bifunctional Scaffold] A1 1. Isotopic Exchange (Na[¹²⁵I], Cu²⁺ cat., 80°C) Start->A1 Radioiodine First (Protects sensitive peptides) B1 1. Peptide Conjugation (HATU/DIPEA, Amine, 25°C) Start->B1 Peptide First (Minimizes radiation exposure) A2 2. NHS Ester Activation (EDC/NHS, DMF, 25°C) A1->A2 Radiolabeled Intermediate Final Radioiodinated Peptide Conjugate [In Vivo Imaging / Therapy] A2->Final Mild Peptide Addition B2 2. Isotopic Exchange (Na[¹²⁵I], Cu²⁺ cat., 80°C) B1->B2 Cold Conjugate Isolated B2->Final Radio-HPLC Purification

Divergent synthetic workflows for radiolabeling using (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

Detailed Methodologies (Self-Validating Protocols)

Protocol 1: Pathway B - Cold Conjugation via HATU Activation

Objective: Synthesize the non-radioactive peptide conjugate prior to late-stage radiolabeling.

  • Preparation: Dissolve 1.0 eq of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid (approx. 10 mg) in 500 µL of anhydrous DMF.

  • Activation: Add 1.1 eq of HATU and 3.0 eq of N,N -Diisopropylethylamine (DIPEA). Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the incoming amine.

  • Conjugation: Stir for 5 minutes at room temperature, then add 1.0 eq of the target peptide (containing a free primary amine).

  • Incubation: Stir the mixture continuously for 1 hour at 25 °C.

  • System Validation (QC): Quench a 5 µL aliquot in 95 µL of Acetonitrile/Water (50:50) and analyze via LC-MS. The mass shift should correspond to the exact mass of the peptide + 251.08 Da (minus H2​O from condensation).

  • Purification: Purify the conjugate via preparative RP-HPLC (C18 column, gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile). Lyophilize the collected fractions.

Protocol 2: Late-Stage Radioiodination via Cu(II)-Catalyzed Isotopic Exchange

Objective: Introduce 125I into the purified conjugate. Caution: All steps must be performed in a lead-shielded hot cell equipped with charcoal filtration.

  • Reagent Assembly: In a sterile, silanized conical reaction vial, add 50 µg of the cold peptide conjugate (from Protocol 1) dissolved in 100 µL of absolute ethanol.

  • Catalyst Addition: Add 10 µL of a 0.1 M aqueous CuSO4​ solution. Causality: The copper catalyst is strictly required to polarize the C-I bond, facilitating the exchange at temperatures that will not completely denature the peptide .

  • Radiolabeling: Add 37–185 MBq (1–5 mCi) of no-carrier-added Na[125I] in dilute NaOH (approx. 5–10 µL).

  • Thermal Exchange: Seal the vial and heat at 80 °C in a dry heating block for 90 minutes.

  • Quenching: Remove from heat and allow to cool for 5 minutes. Quench the reaction by adding 100 µL of mobile phase (e.g., water with 0.1% TFA) to halt the exchange process.

  • System Validation (Radio-HPLC): Inject a 2 µL sample onto an analytical Radio-HPLC system.

    • Validation Metric: The radioactive peak (detected by the gamma counter) must perfectly co-elute with the UV trace (254 nm) of the cold reference standard. Radiochemical purity (RCP) must exceed 95%.

  • Formulation: Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 mL of sterile water to remove unreacted Na[125I] and Cu2+ ions. Elute the final radiolabeled conjugate with 1 mL of ethanol, and dilute in 1X PBS for biological evaluation.

References

  • Title: Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Source: International Journal of Molecular Sciences (2022); 23(22): 13789. URL: [Link]

  • Title: The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals. (Note: Details analogous halogen exchange mechanisms for heavy halogens). Source: Molecules (2024); 29(11): 2591. URL: [Link]

  • Title: Design, Synthesis, and Utility of Defined Molecular Scaffolds. Source: Molecules (2021); 26(14): 4235. URL: [Link]

Application

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid in covalent ligand screening

An Application Note for the deployment of bifunctional electrophilic fragments in modern drug discovery, focusing on the mechanistic rationale, synthetic derivatization, and proteomic screening of (3-Iodomethyl-pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the deployment of bifunctional electrophilic fragments in modern drug discovery, focusing on the mechanistic rationale, synthetic derivatization, and proteomic screening of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid .

Executive Summary & Mechanistic Rationale

Fragment-based covalent ligand discovery (FBLD) has revolutionized the targeting of previously "undruggable" proteins by utilizing low-molecular-weight electrophiles to sample chemical space efficiently[1]. Among the arsenal of covalent warheads, haloalkanes offer unique stereoelectronic properties. (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is a highly specialized, bifunctional fragment designed for targeted covalent inhibition and Activity-Based Protein Profiling (ABPP).

This molecule features two critical domains:

  • The Iodomethyl Warhead: Iodine is an exceptional leaving group, rendering the primary carbon highly susceptible to nucleophilic attack (S N​ 2) by unprotonated cysteine thiolates. While simple iodoacetamides act as non-selective pan-alkylators, positioning the iodomethyl group on a rigid pyrrolidine ring introduces steric constraints that modulate its intrinsic reactivity, favoring specific target engagement over promiscuous labeling[2].

  • The Acetic Acid Scaffold Handle: The N-acetic acid moiety serves a dual purpose. Physiologically, the tertiary amine of the pyrrolidine ring is protonated (pKa ~8.5), allowing the fragment to engage in cation- π or electrostatic interactions within target pockets, driving the initial non-covalent binding affinity ( KI​ ). Synthetically, the carboxylic acid provides a bioorthogonal handle for EDC/NHS coupling to reporter tags (e.g., alkynes or fluorophores) without disturbing the sensitive alkyl iodide warhead.

Mechanism N1 Protein Target Cys-SH N3 Covalent Adduct Thioether Linkage N1->N3 Nucleophilic Attack (SN2) N2 Electrophilic Fragment Iodomethyl Group N2->N3 Alkylation N4 Leaving Group Iodide (I⁻) N2->N4 Displacement

Fig 1. SN2 alkylation mechanism of target cysteines by the iodomethyl warhead.

Experimental Workflows & Self-Validating Protocols

To fully leverage this fragment, researchers must validate its binding both in vitro against purified recombinant targets and in situ within complex proteomes. The following protocols are designed as self-validating systems, incorporating critical controls to rule out false positives caused by hyper-reactivity or assay interference.

Protocol A: Synthesis of an Alkyne-Tagged Activity-Based Probe

To utilize the fragment in ABPP workflows, the acetic acid handle must be converted into a terminal alkyne for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Causality & Design: EDC/HOAt is selected over uronium-based reagents (like HATU) to prevent potential side reactions with the primary alkyl iodide. The reaction is conducted in the dark to prevent photo-degradation of the carbon-iodine bond.

  • Procedure:

    • Dissolve 1.0 eq of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid in anhydrous DMF (0.2 M).

    • Add 1.5 eq of EDC·HCl and 1.5 eq of HOAt. Stir for 15 minutes at room temperature to form the active ester.

    • Add 1.2 eq of propargylamine and 3.0 eq of DIPEA.

    • Stir the reaction for 4 hours in the dark.

    • Quench with water, extract with EtOAc, and purify via flash chromatography (DCM:MeOH) to yield the alkyne-tagged probe.

Protocol B: Intact Protein LC-MS Covalent Screening

Intact mass spectrometry is the gold standard for confirming 1:1 stoichiometric covalent adduct formation[3].

  • Causality & Design: Buffer selection is critical. Dithiothreitol (DTT) and β -mercaptoethanol (BME) must be strictly excluded, as these thiols will directly alkylate the iodomethyl warhead, neutralizing the fragment. TCEP should also be avoided during incubation, as phosphines can react with alkyl iodides.

  • Procedure:

    • Prepare the target protein (e.g., a recombinant E3 ligase) at 2 µM in 50 mM HEPES (pH 7.5), 150 mM NaCl. Self-Validation: Ensure the protein is pre-treated with a desalt column to remove any storage reducing agents.

    • Add the fragment (or the alkyne-probe) at a final concentration of 50 µM (1% DMSO final).

    • Incubate at 25°C. Take aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quench the reaction by adding 1% formic acid.

    • Analyze via LC-TOF-MS. Deconvolute the spectra to observe the mass shift.

    • Control: Run a parallel incubation with a Cys-to-Ser mutant of the target protein. A lack of labeling confirms that the alkylation is strictly cysteine-dependent[4].

Protocol C: Competitive ABPP in Cell Lysates

To assess the proteome-wide selectivity of the unmodified fragment, competitive ABPP is employed using a broad-spectrum pan-alkylator (e.g., Iodoacetamide-alkyne, IA-alkyne)[1].

Workflow cluster_0 Phase 1: Probe Preparation cluster_1 Phase 2: Proteomic Labeling cluster_2 Phase 3: LC-MS/MS Analysis A Bifunctional Fragment (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid B Amide Coupling (EDC/HOAt + Propargylamine) A->B C Alkyne-Tagged Probe (Reactive Electrophile) B->C D Incubation with Cell Lysate (Targeting Cysteine Thiolates) C->D E CuAAC Click Chemistry (Biotin-Azide + Cu(I)) D->E F Streptavidin Enrichment E->F G On-Bead Tryptic Digestion F->G H Peptide Elution & LC-MS/MS G->H I Target Identification (Site-of-Labeling) H->I

Fig 2. Proteome-wide ABPP workflow utilizing the functionalized pyrrolidine fragment.

  • Procedure:

    • Prepare native cell lysate at 2 mg/mL in PBS.

    • Treat the lysate with the unmodified fragment (50 µM) or DMSO vehicle for 1 hour at 37°C.

    • Add IA-alkyne (100 µM) to all samples for 1 hour to label all remaining unreacted cysteines.

    • Perform CuAAC click chemistry to attach biotin-azide.

    • Enrich labeled proteins on streptavidin beads, perform on-bead tryptic digestion, and analyze via quantitative LC-MS/MS (e.g., TMT labeling).

    • Interpretation: Peptides showing a significant reduction in MS intensity in the fragment-treated sample compared to the DMSO control represent specific targets of the (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid fragment.

Quantitative Data Interpretation

When screening (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, specific quantitative thresholds must be met to distinguish true, binding-driven covalent inhibition from non-specific background reactivity.

Table 1: Quantitative Metrics for Covalent Fragment Screening

ParameterExpected RangeAnalytical MethodMechanistic Significance
Mass Shift ( Δ M) +141.0790 DaIntact LC-MS (TOF/Orbitrap)Confirms 1:1 stoichiometric thioether adduct formation (loss of HI from the C 7​ H 12​ INO 2​ parent mass).
kinact​/KI​ 101−103M−1s−1 Time-dependent Intact LC-MSDefines covalent efficiency; high values indicate specific non-covalent pre-organization prior to alkylation.
IC 50​ (Competition) 0.5−50μM Competitive ABPP (TMT LC-MS/MS)Quantifies fragment affinity against a broad-spectrum pan-alkylator probe within a native proteome.
Intrinsic Reactivity ( t1/2​ ) 2−12 hoursGSH Reactivity Assay (NMR / LC-MS)Ensures the warhead is not hyper-reactive, minimizing off-target toxicity and false positives[2].

References

  • [5] Covalent fragment screening in cell-based phenotypic models of disease. Drug Target Review.[Link]

  • [3] Johansson, H., et al. (2019). Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of the American Chemical Society.[Link]

  • [4] Kennedy, C. R., et al. (2025). Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2. Chemical Science (RSC Publishing).[Link]

  • [2] Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society (via PMC).[Link]

  • [1] Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center is dedicated to overcoming the challenges in the synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, a crucial buil...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center is dedicated to overcoming the challenges in the synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, a crucial building block in medicinal chemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a dynamic resource, moving from high-level questions to granular, step-by-step troubleshooting.

Synthetic Overview: A Common Pathway

The synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is typically approached as a multi-step sequence starting from a commercially available, optically active precursor like (R)- or (S)-3-hydroxypyrrolidine or its derivatives. The most common strategy involves three key transformations: protection of the pyrrolidine nitrogen, conversion of the hydroxyl group to an iodomethyl group, and finally, deprotection followed by N-alkylation and hydrolysis.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Key Iodination Step cluster_2 Phase 3: Final Assembly A Starting Material (e.g., (S)-3-Hydroxypyrrolidine) B N-Protection (e.g., Boc Anhydride) A->B  Protection C N-Boc-(S)-3-hydroxymethyl- pyrrolidine B->C Reduction (LiAlH4) (if starting from Prolinol) D N-Boc-(S)-3-iodomethyl- pyrrolidine C->D  Iodination (e.g., Appel Reaction) E Deprotection (e.g., TFA) D->E F N-Alkylation (e.g., Ethyl bromoacetate) E->F G Saponification (e.g., LiOH) F->G H Final Product (3-Iodomethyl-pyrrolidin-1-yl)- acetic acid G->H

Caption: General synthetic workflow for (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step impacting the overall yield of this synthesis?

A1: Unquestionably, the conversion of the hydroxymethyl group to the iodomethyl group (the iodination step) is the most yield-defining and challenging part of the synthesis. This transformation is susceptible to side reactions, most notably elimination to form an alkene byproduct, and the product itself can be unstable.[1] Careful selection of reagents and strict control over reaction conditions are paramount for success.

Q2: Why is N-protection of the pyrrolidine necessary before iodination?

A2: The pyrrolidine nitrogen is a nucleophile and a base. During the iodination step (e.g., using triphenylphosphine/iodine), the nitrogen could compete with the hydroxyl group as a nucleophile or interfere with the reaction intermediates. More importantly, many iodinating reagents or the acidic byproducts formed can react with the secondary amine, leading to unwanted side products and significantly lower yields.[1] Protecting the nitrogen, typically as a tert-butyloxycarbonyl (Boc) carbamate, renders it non-nucleophilic and stable to the reaction conditions.

Q3: What are the common impurities I should expect in my final product?

A3: Common impurities can originate from each step. The most prevalent are:

  • Alkene byproduct: Formed via elimination during the iodination step.

  • Unreacted starting material: From incomplete N-alkylation.

  • Residual triphenylphosphine oxide: A persistent byproduct if an Appel-type reaction is used for iodination.

  • Hydrolysis byproduct: The corresponding 3-hydroxymethyl-pyrrolidin-1-yl)-acetic acid, if the iodide is hydrolyzed during workup or storage.

Q4: How stable is the final product, and how should it be stored?

A4: Alkyl iodides, particularly those adjacent to heteroatoms, can be sensitive to light, heat, and nucleophiles/bases. The final product, (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, should be considered moderately unstable. For long-term storage, it is best kept in a sealed, amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[2]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section directly addresses specific issues you may encounter during your experiments.

Problem Area 1: The Iodination Reaction (e.g., N-Boc-3-hydroxymethyl-pyrrolidine → N-Boc-3-iodomethyl-pyrrolidine)

Q: My TLC/LC-MS analysis after the iodination reaction shows a low conversion to the desired product and a significant new, less polar spot. What is happening?

A: This is a classic sign of an elimination side reaction. The iodinating conditions can promote the dehydration of the alcohol to form N-Boc-3-methylenepyrrolidine.[1] High reaction temperatures are a major contributor to this side reaction.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at the lowest effective temperature. For an Appel reaction (PPh₃/I₂), this often means starting at 0°C and allowing the reaction to slowly warm to room temperature, rather than heating it.

  • Reagent Addition: Add the reagents, particularly the iodine, portion-wise to control any exotherms.

  • Avoid Strong Bases: The presence of a strong, non-nucleophilic base can favor elimination. While a weak base like imidazole is often used to neutralize the HI generated in situ, stronger bases should be avoided.[1]

  • Consider Alternative Reagents: If elimination persists, consider milder iodinating systems. A mixture of elemental phosphorus and iodine, which forms phosphorus triiodide in situ, can sometimes be more selective for substitution over elimination.[1]

Q: The workup of my Appel reaction is difficult, and I can't seem to get rid of the triphenylphosphine oxide (TPPO). How can I improve my purification?

A: TPPO is notoriously difficult to remove completely by standard silica gel chromatography due to its polarity.

  • Crystallization: Before chromatography, attempt to crystallize TPPO from the crude reaction mixture. After concentrating the reaction, adding a non-polar solvent like hexanes or a mixture of hexanes/diethyl ether and cooling can often precipitate the TPPO, which can then be filtered off.

  • Chromatography Optimization: Use a gradient elution on your silica gel column, starting with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increasing the polarity. The desired alkyl iodide is typically much less polar than TPPO.

  • Alternative Workup: A reported method involves precipitating the TPPO as a magnesium salt complex. After the reaction, the mixture can be treated with MgCl₂.

G start Low Iodination Yield cause1 Elimination Side Reaction (Alkene Formation) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Degradation start->cause3 sol1a Lower Reaction Temperature (e.g., 0°C to RT) cause1->sol1a sol1b Avoid Strong Bases cause1->sol1b sol2a Increase Reagent Stoichiometry (e.g., 1.2-1.5 eq.) cause2->sol2a sol2b Extend Reaction Time cause2->sol2b sol3a Use Buffered or Neutral Workup cause3->sol3a sol3b Minimize Exposure to Light/Heat cause3->sol3b

Caption: Troubleshooting decision tree for low iodination yield.

Problem Area 2: N-Alkylation & Saponification

Q: My N-alkylation with ethyl bromoacetate is sluggish and gives a mixture of starting material and product. How can I drive it to completion?

A: This indicates either insufficient reactivity of the electrophile or inadequate basicity to deprotonate the secondary amine (after Boc deprotection).

  • Choice of Alkylating Agent: Iodoacetic acid derivatives are more reactive than their bromo counterparts due to the better leaving group ability of iodide.[3] Consider using ethyl iodoacetate instead of ethyl bromoacetate.

  • Base and Solvent System: A common and effective system is using a mild inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). Ensure the K₂CO₃ is finely powdered and the solvent is anhydrous.

  • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the reaction rate.

Q: The final saponification (ester hydrolysis) step is not going to completion, or it seems to be causing product degradation. What are the best conditions?

A: The presence of the alkyl iodide makes the molecule susceptible to degradation under harsh basic conditions.

  • Milder Base: Use lithium hydroxide (LiOH) instead of NaOH or KOH. LiOH is highly effective for ester hydrolysis and can often be used under milder conditions (e.g., in a THF/water mixture at room temperature).

  • Monitor Carefully: Follow the reaction by TLC or LC-MS and stop it as soon as the starting material (the ester) is consumed to minimize potential side reactions with the iodide.

  • Acidic Workup: During the workup, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) at 0°C to protonate the carboxylate and precipitate the zwitterionic product. Avoid using strong, hot acids.

Quantitative Data Summary

The choice of iodination method is critical. The following table summarizes typical conditions and expected outcomes for the conversion of an N-protected 3-hydroxymethyl-pyrrolidine.

MethodReagentsSolventTemp (°C)Typical YieldKey Considerations
Appel Reaction I₂, PPh₃, ImidazoleDCM / MeCN0 to 2560-85%Prone to elimination at higher temps; TPPO removal required.
Phosphorus/Iodine P (red), I₂Toluene25 to 6070-90%Can generate acidic byproducts; may be less prone to elimination.
Mesylate/Finkelstein 1. MsCl, TEA2. NaI1. DCM2. Acetone0 to 5675-95% (2 steps)Two-step process but often higher yielding and cleaner. Avoids phosphorus byproducts.

Detailed Experimental Protocols

Protocol 1: Iodination via Appel Reaction

This protocol describes the conversion of N-Boc-(S)-3-hydroxymethylpyrrolidine to N-Boc-(S)-3-iodomethylpyrrolidine.

  • To an oven-dried round-bottom flask under an argon atmosphere, add N-Boc-(S)-3-hydroxymethylpyrrolidine (1.0 equiv), triphenylphosphine (1.3 equiv), and imidazole (1.5 equiv).

  • Dissolve the solids in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the flask to 0°C in an ice-water bath.

  • Add a solution of iodine (I₂, 1.2 equiv) in DCM dropwise over 30 minutes. The dark color of the iodine should dissipate as it is consumed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a pale oil or solid.

Protocol 2: Deprotection and N-Alkylation

  • Dissolve the purified N-Boc-(S)-3-iodomethylpyrrolidine (1.0 equiv) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by TLC/LC-MS).

  • Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure all TFA is removed. The product is the TFA salt of 3-iodomethylpyrrolidine.

  • To a new flask, add the crude TFA salt, finely powdered potassium carbonate (K₂CO₃, 3.0 equiv), and anhydrous acetonitrile.

  • Add ethyl iodoacetate (1.1 equiv) and stir the suspension vigorously at room temperature for 12-18 hours (or at 50°C for 4-6 hours).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by flash chromatography to obtain the ethyl ester intermediate.

Protocol 3: Saponification to Final Product

  • Dissolve the purified ethyl (3-Iodomethyl-pyrrolidin-1-yl)-acetate (1.0 equiv) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) and stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material.

  • Once complete, cool the mixture to 0°C and carefully adjust the pH to ~4-5 with 1N HCl. The zwitterionic product may precipitate.

  • If a precipitate forms, it can be collected by filtration. If not, concentrate the solution and purify by reverse-phase chromatography or crystallization to obtain the final product.

References

  • Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. (2020). YouTube. Retrieved from [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PMC. Retrieved from [Link]

  • Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. Retrieved from [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

  • 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (2011). PMC. Retrieved from [Link]

  • triiodomethane (iodoform) reaction with alcohols. Chemguide. Retrieved from [Link]

  • A simple, mild and selective iodination of alcohols. (2020). ResearchGate. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. Retrieved from [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024). MDPI. Retrieved from [Link]

  • Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. (2024). Arkat USA. Retrieved from [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Retrieved from [Link]

  • PURIFICATION OF ACETIC ACID / LYONDELLBASELL ACETYLS. (2017). EPO. Retrieved from [Link]

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. ACS Publications. Retrieved from [Link]

  • Alkene and alkyne hydroiodination, active aromatic compound iodination: Iodination reactions using alkali iodides (1). (2023). Chemia. Retrieved from [Link]

Sources

Optimization

purification strategies for (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

Welcome to the dedicated technical support guide for the purification of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this versatile building block in high purity. The unique zwitterionic and reactive nature of this molecule presents specific purification hurdles that require carefully considered strategies. This guide provides in-depth, field-tested solutions and explains the scientific principles behind them.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid that influence its purification?

A1: Understanding the molecule's structure is paramount. It possesses three key features that dictate its behavior:

  • A Basic Pyrrolidine Nitrogen: This tertiary amine (pKa ~10-11) readily protonates, making the molecule highly polar and water-soluble at acidic pH. It is also responsible for strong interactions with acidic stationary phases like silica gel.[1][2]

  • An Acidic Carboxylic Acid Group: The carboxyl group (pKa ~2-4) is deprotonated at neutral or basic pH. This, in combination with the basic nitrogen, confers a zwitterionic character, leading to high polarity and often poor solubility in many common organic solvents.[3][4]

  • An Alkyl Iodide Moiety: The C-I bond is the least stable of the carbon-halogen bonds. The compound may be sensitive to light and heat, potentially leading to degradation and the release of iodine, which can cause discoloration (yellow to brown).[5]

Q2: My synthesis is complete. What are the most probable impurities I should expect in my crude product?

A2: The impurity profile is highly dependent on the synthetic route. A common pathway involves the Finkelstein reaction, where a precursor like (3-Chloromethyl-pyrrolidin-1-yl)-acetic acid is treated with sodium iodide.[6][7]

Potential impurities include:

  • Starting Material: Unreacted (3-chloromethyl- or 3-bromomethyl-pyrrolidin-1-yl)-acetic acid.

  • Inorganic Salts: Excess sodium iodide (NaI) and the sodium chloride (NaCl) or sodium bromide (NaBr) byproduct.[7][8]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., acetone, DMF).

  • Degradation Products: Small amounts of elimination products or compounds resulting from iodide loss.

Q3: My crude product is a dark, sticky oil after workup. What is my first step?

A3: Oiling out is a common problem for highly polar, zwitterionic compounds that are reluctant to crystallize.

  • Initial Cleanup: First, attempt to remove inorganic salts. Dissolve the oil in a minimum amount of a polar solvent like methanol or water. The salts will likely be insoluble. Filter them off. If the oil is not soluble, triturate (repeatedly wash/stir) it with a solvent like dichloromethane or ethyl acetate to wash away less polar impurities, then decant the solvent.

  • Solvent Removal: Thoroughly dry the resulting oil under high vacuum to remove all solvent residues. Residual solvent is a major inhibitor of crystallization.

  • Induce Crystallization: Attempt the crystallization/recrystallization protocols outlined below. If these fail, chromatography is the next logical step.

Q4: How can I accurately assess the purity of my final product?

A4: A combination of analytical techniques is essential for confirming both purity and identity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. The integration of proton signals can be used for a rough estimation of purity if a known standard is added.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for purity assessment.[9] A high-resolution mass spectrum confirms the molecular weight, while the LC chromatogram (ideally with a universal detector like CAD or ELSD in addition to UV) will separate and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable method (e.g., Reversed-Phase or HILIC), HPLC with UV detection can provide a precise purity value (e.g., % area).[9][10]

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is the most efficient method for purifying solid compounds, provided a suitable solvent system can be identified.[11][12] It exploits the differences in solubility between the desired compound and its impurities at different temperatures.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (see Table 1 for suggestions). A good solvent will dissolve the compound when hot but show low solubility when cold.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.

  • Hot Filtration (Optional): If insoluble impurities (like dust or salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Troubleshooting Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point. / The solution is supersaturated.Add slightly more hot solvent. / Try a lower-boiling point solvent. / Use a co-solvent ("anti-solvent") system.[11]
No Crystals Form The solution is not saturated enough. / The compound is too soluble even in cold solvent.Evaporate some of the solvent to increase concentration and re-cool. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal from a previous batch. / Switch to a solvent where the compound is less soluble.[2][11]
Poor Recovery Too much solvent was used. / The compound is significantly soluble in the cold solvent.Before filtering, reduce the solvent volume by gentle heating or a stream of nitrogen and re-cool. / Ensure the solution is cooled sufficiently (ice bath or refrigerator for an extended period). / Use a different solvent system.[2]
Product Discoloration Co-crystallization of colored impurities. / Thermal degradation during heating.Add a small amount of activated charcoal to the hot solution before the hot filtration step (use with caution as it can adsorb the product). / Avoid prolonged heating.
Table 1: Suggested Solvents for Recrystallization Screening
Solvent ClassExamplesComments
Alcohols Isopropanol, Ethanol, MethanolGood for polar compounds. Often used in co-solvent systems.
Water H₂OThe zwitterionic nature may allow for crystallization from water, possibly with pH adjustment.
Ketones AcetoneUse with caution, as it's often the solvent for the Finkelstein reaction.
Esters Ethyl AcetateLess polar; may act as an anti-solvent when mixed with an alcohol.
Co-Solvent Systems Isopropanol/Water, Ethanol/Ethyl Acetate, Methanol/DichloromethaneA powerful technique. Dissolve the compound in a minimum of the "good" hot solvent, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.[11]
Troubleshooting Guide 2: Purification by Flash Column Chromatography

When crystallization fails or is insufficient, flash column chromatography is the workhorse purification technique. However, the properties of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid make it a challenging candidate for standard silica gel chromatography.

The Challenge: A Polar, Basic Compound on Acidic Silica

The basic pyrrolidine nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing (streaking), poor separation, and sometimes irreversible adsorption of the compound to the stationary phase.[1][2]

Protocol 2: Modified Normal-Phase Flash Chromatography
  • Solvent System (Eluent) Selection: Using Thin-Layer Chromatography (TLC), find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound. Start with a polar system like Dichloromethane (DCM)/Methanol (MeOH).

  • Crucial Modification: To prevent streaking, add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-1% (v/v) to the eluent mixture.

    • Ammonium Hydroxide (NH₄OH): Use a pre-mixed mobile phase, e.g., 90:9:1 DCM/MeOH/NH₄OH.

  • Column Packing: Pack a silica gel column using the selected eluent system (with the modifier). Never use a dry-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully place the silica-adsorbed sample on top of the packed column. This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Run the column using the chosen eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the triethylamine modifier may require placing the product under a high vacuum for an extended period.

Visualizing the Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. Select Eluent via TLC (e.g., DCM/MeOH + 1% Et3N) Pack 2. Pack Column with Slurry TLC->Pack Load 3. Load Sample (Dry loading preferred) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvents Pool->Evap Final Final Evap->Final Pure Product

Caption: Workflow for modified normal-phase chromatography.

Troubleshooting Flash Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Streaking on TLC/Column Strong interaction between basic nitrogen and acidic silica.[2]Add a basic modifier (0.5-1% triethylamine or ammonia) to the eluent. / Consider using a different stationary phase like neutral alumina.[1]
Poor Separation Eluent is too polar (high Rf) or not polar enough (low Rf). / Column was overloaded.Adjust the eluent polarity. A gradient elution (gradually increasing polarity) might be necessary. / Reduce the amount of crude material loaded (typically 1-5% of the silica gel mass).[2]
Compound Won't Elute Compound is too polar for the chosen eluent system.Increase the eluent polarity significantly (e.g., increase the percentage of methanol). / If still unsuccessful, consider an alternative chromatographic technique like HILIC or Reversed-Phase.[13][14]
Alternative and Advanced Purification Strategies

For particularly challenging separations or for achieving very high purity (>99%), alternative chromatographic methods may be necessary.

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[15] It is excellent for polar compounds. An acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) is typically added to the mobile phase to ensure consistent protonation of the amine and carboxyl groups, leading to sharp, well-defined peaks. This is often the method of choice for preparative HPLC purification.[13][16]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent (like acetonitrile) with a smaller amount of an aqueous buffer.[14][17] It is specifically designed for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography.[13][14]

Visualizing the Purification Decision Process

G Start Crude Product IsSolid Is it a solid? Start->IsSolid Recryst Attempt Recrystallization IsSolid->Recryst Yes Chromatography Use Flash Chromatography (Modified Normal Phase) IsSolid->Chromatography No (Oil/Gum) Success Success? Recryst->Success Success->Chromatography No End High-Purity Product Success->End Yes PurityOK Purity Sufficient? Chromatography->PurityOK PrepHPLC Consider Preparative HPLC (Reversed-Phase or HILIC) PurityOK->PrepHPLC No PurityOK->End Yes PrepHPLC->End

Caption: Decision tree for selecting a purification strategy.

References
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Pesek, J. J., Matyska, M. T. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Google Patents. (n.d.).
  • Allen, C. (n.d.). Iodine: Preparation, Properties and Uses. [Link]

  • Google Patents. (n.d.).
  • Attache Trading FZE. (2019). All You Need to Know About Iodine and Its Extraction. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (2017). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]

  • Homework.Study.com. (n.d.). What is the best method to purify iodine?. [Link]

  • Google Patents. (n.d.).
  • Aakash Institute. (n.d.). Finkelstein reaction in chemistry: Definition, Types and Importance. [Link]

  • Google Patents. (n.d.).
  • Helm, R. V., et al. (1958). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (n.d.). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

  • Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]

  • Shiksha Nation. (2026). Finkelstein Reaction | Definition, Mechanism & Example (Class 12). [Link]

  • University of Babylon. (2021). Experimental No. (4) Recrystallization. [Link]

  • PubChem. (n.d.). Pyrrolidin-1-yl-p-tolyl-acetic acid. [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]

  • Wikipedia. (n.d.). Acetic acid. [Link]

  • Organic Chemistry Portal. (2020). Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide. [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. [Link]

  • Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. [Link]

  • ResearchGate. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [Link]

  • PubMed. (n.d.). Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

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Troubleshooting

stability of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural liabilities of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural liabilities of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid .

This molecule presents a unique challenge in aqueous environments due to the presence of both a nucleophilic tertiary amine and an electrophilic primary alkyl iodide. Understanding the causality behind its degradation is critical for designing robust experimental workflows.

Part 1: Core Mechanistic Principles (The "Why")

The instability of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid in water is driven by two competing degradation pathways:

  • Intramolecular Self-Alkylation: The pyrrolidine nitrogen possesses a lone pair of electrons. When unprotonated, this nitrogen acts as a powerful internal nucleophile, attacking the C3-iodomethyl carbon. This SN2 displacement expels the iodide ion and forms a highly strained, bicyclic quaternary ammonium salt (a 1-azabicyclo[3.2.0]heptane derivative, commonly referred to as an azetidinium ion)[1][2].

  • Intermolecular Hydrolysis: The C–I bond possesses the lowest bond enthalpy among carbon-halogen bonds, making it highly susceptible to direct nucleophilic attack by water or hydroxide ions (forming a hydroxymethyl derivative)[3].

The dominance of these pathways is strictly dictated by the pH of the solution, which controls the protonation state of the pyrrolidine ring (typical pKa ~11.2).

Pathway cluster_0 pH-Dependent States & Degradation Pathways A Protonated Amine (pH < 3) Stable B Zwitterion (pH 6-8) Moderate Stability A->B +OH⁻ B->A +H⁺ C Free Base (pH > 9) Highly Reactive B->C +OH⁻ D 1-Azabicyclo[3.2.0]heptane (Azetidinium Ion) B->D Slow Intramolecular Alkylation (-I⁻) C->B +H⁺ C->D Rapid Intramolecular Alkylation (-I⁻) E Hydroxymethyl Derivative (Hydrolysis Product) C->E Intermolecular SN2 (+OH⁻, -I⁻)

Fig 1: pH-dependent degradation pathways of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my compound degrade rapidly when dissolved in standard PBS (pH 7.4)? A: At pH 7.4, the molecule exists predominantly as a zwitterion. While the tertiary amine is mostly protonated, the dynamic acid-base equilibrium ensures a continuous fraction of the unprotonated free amine is present. This free amine's lone pair rapidly attacks the electrophilic iodomethyl carbon. Because the C–I bond is exceptionally weak[3], intramolecular cyclization occurs rapidly to form the azetidinium ion[1][2].

Q: I observe a new mass peak corresponding to[M-127]⁺ (or [M-I]⁺) in my LC-MS. What is this? A: This is the definitive signature of the azetidinium degradation product. The loss of 127 Da corresponds to the expulsion of the iodide ion (I⁻) during the intramolecular SN2 cyclization[2]. The resulting 1-azabicyclo[3.2.0]heptane derivative is a stable quaternary ammonium cation that will dominate your mass spectra if the aqueous solution is left at room temperature.

Q: How can I prepare stable aqueous stock solutions for my assays? A: Stability is achieved by completely protonating the pyrrolidine nitrogen, thereby "tying up" the lone pair and neutralizing its nucleophilicity. Dissolve the compound in a mildly acidic aqueous solution (e.g., 0.1% Formic Acid or 10 mM HCl, pH 2–3). If your downstream assay cannot tolerate low pH, prepare the stock in anhydrous DMSO, store at -80°C, and dilute into the aqueous assay buffer immediately before use.

Q: Does temperature significantly affect the degradation rate? A: Yes. The intramolecular alkylation is highly temperature-dependent. By reducing the temperature from 25°C to 4°C, the kinetic energy available to overcome the activation barrier of the SN2 transition state is minimized, drastically extending the half-life.

Part 3: Quantitative Data Summary

The following table summarizes the expected half-lives of the compound under various conditions, allowing you to plan your experimental windows accordingly.

pH LevelTemperatureDominant Molecular SpeciesPrimary Degradation PathwayEstimated Half-Life (t₁/₂)
pH 2.0 4 °CProtonated AmineNone (Highly Stable)> 30 days
pH 2.0 25 °CProtonated AmineSlow Intermolecular Hydrolysis~ 7 days
pH 7.4 4 °CZwitterionIntramolecular Cyclization~ 24 - 48 hours
pH 7.4 25 °CZwitterionIntramolecular Cyclization< 4 hours
pH 10.0 25 °CFree BaseRapid Cyclization & Hydrolysis< 30 minutes

Part 4: Standard Operating Protocol (SOP)

Objective: To prepare stable stock solutions of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid utilizing a self-validating workflow that prevents intramolecular cyclization.

Step 1: Solvent Equilibration Pre-chill 0.1% Formic Acid (FA) in LC-MS grade water (pH ~2.7) on ice for 15 minutes. Causality: Lowering the temperature reduces the kinetic energy available for C–I bond cleavage, while the acidic pH ensures >99.9% protonation of the pyrrolidine nitrogen, eliminating its nucleophilicity.

Step 2: Reconstitution Add the chilled solvent to the lyophilized compound to achieve the desired stock concentration (e.g., 10 mM). Vortex gently for 10 seconds while keeping the vial partially submerged in the ice bath to prevent frictional heating.

Step 3: Aliquoting Immediately divide the stock solution into single-use aliquots (e.g., 50 µL) in pre-chilled amber microcentrifuge tubes. Causality: Amber tubes prevent photo-catalyzed radical degradation of the C–I bond. Single-use aliquots prevent freeze-thaw cycles; freezing concentrates solutes in the unfrozen water fraction, which can temporarily accelerate bimolecular collision rates before complete solidification.

Step 4: Analytical Validation (Self-Validating Check) Inject a 1 µL sample of the freshly prepared stock into an LC-MS system. Validation Criteria: The protocol is successful and validated for downstream use if the chromatogram shows >98% purity for the parent mass [M+H]⁺ and <2% of the [M-I]⁺ azetidinium peak. If the azetidinium peak exceeds 2%, the cold-chain was compromised during preparation.

Step 5: Storage Flash-freeze the validated aliquots in liquid nitrogen and transfer to a -80°C freezer.

Sources

Optimization

Technical Support Center: Synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid. As a Senior Application Scientist, my goal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and potential pitfalls of this synthesis, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product shows a lower yield than expected, and I observe multiple spots on my TLC. What are the likely side reactions?

There are several potential side reactions in the synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid that could lead to a low yield and a complex product mixture. The most common synthetic routes involve either the N-alkylation of 3-(hydroxymethyl)pyrrolidine followed by iodination, or the N-alkylation of a pre-functionalized pyrrolidine. Let's break down the likely byproducts based on the probable synthetic steps.

  • Over-alkylation of the Pyrrolidine Nitrogen: If you are performing an N-alkylation of 3-(hydroxymethyl)pyrrolidine with a haloacetic acid, the secondary amine is nucleophilic and can react with more than one equivalent of the alkylating agent, leading to the formation of a quaternary ammonium salt. This is especially true if the reaction is not carefully controlled.

  • Formation of a Piperazine Dimer: Under certain conditions, particularly if there are impurities or if the reaction is heated for an extended period, two molecules of a pyrrolidine precursor can react with a dihalo-reagent (if used) or a self-condensation can occur, leading to piperazine-like dimers.

  • Elimination to form an Alkene: If your synthesis involves the conversion of a hydroxyl group to a leaving group (like a tosylate or mesylate) followed by displacement with iodide (a Finkelstein-type reaction), there is a competing elimination reaction (E2) that can occur, especially with a strong, non-nucleophilic base, leading to the formation of (3-Methylene-pyrrolidin-1-yl)-acetic acid.

To diagnose the issue, it is crucial to characterize the byproducts. High-resolution mass spectrometry can help identify the molecular weights of the impurities, and 1H NMR spectroscopy can reveal characteristic signals for the different structures.

Question 2: My 1H NMR spectrum of the final product is complex, with unexpected peaks. How can I identify the major byproducts?

A complex 1H NMR spectrum is a common issue and can often be decoded by looking for characteristic signals of likely byproducts. Here is a table of potential byproducts and their expected 1H NMR signatures:

Byproduct NameStructureKey 1H NMR Signals (indicative)
(3-Methylene-pyrrolidin-1-yl)-acetic acidSignals in the alkene region (~4.5-5.5 ppm) corresponding to the exocyclic double bond.
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acidA broad singlet corresponding to the hydroxyl proton (disappears with D2O exchange), and signals for the CH2OH group.
Quaternary ammonium saltDownfield shift of the protons adjacent to the nitrogen due to the positive charge.
Piperazine-like DimerA more complex spectrum with multiple sets of pyrrolidine ring protons, often with different chemical shifts due to the dimeric structure.

Experimental Protocol: Diagnostic D2O Exchange NMR

To confirm the presence of hydroxyl or carboxylic acid protons, a D2O exchange experiment is invaluable.

  • Acquire a standard 1H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Add a drop of deuterium oxide (D2O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the 1H NMR spectrum.

  • Observe the disappearance of any broad singlets corresponding to exchangeable protons (OH, NH, COOH).

Question 3: I am struggling to purify my final product. What are the recommended purification strategies?

The purification of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid can be challenging due to its polar nature and the presence of structurally similar byproducts.

  • Crystallization: If the product is a solid, crystallization is the preferred method for purification. A mixed solvent system, such as ethanol/water or isopropanol/hexane, may be effective. It is often beneficial to perform a screening of different solvent systems to find the optimal conditions.

  • Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography on silica gel is a viable option. A polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically required. The addition of a small amount of acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and improve the peak shape.[1]

  • Preparative HPLC: For high-purity requirements, such as for drug development applications, preparative reverse-phase HPLC is a powerful technique. A C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid?

A common and efficient synthetic approach starts from a commercially available precursor like 3-(hydroxymethyl)pyrrolidine. The synthesis typically involves two key steps:

  • N-alkylation: The secondary amine of 3-(hydroxymethyl)pyrrolidine is alkylated with a suitable two-carbon building block containing a carboxylic acid or its ester, such as ethyl bromoacetate or iodoacetic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

  • Iodination: The hydroxyl group of the resulting (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid (or its ester) is then converted to an iodide. This can be achieved directly using reagents like triphenylphosphine and iodine, or more commonly, by a two-step procedure involving the conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by a Finkelstein reaction with a source of iodide, such as sodium iodide in acetone.[2][3][4][5][6] The Finkelstein reaction is an S_N2 reaction that involves the exchange of one halogen for another.[4]

Q2: What are the critical parameters to control during the N-alkylation step?

The N-alkylation step is crucial for achieving a good yield and purity. The key parameters to control are:

  • Stoichiometry: Use of a slight excess of the pyrrolidine starting material can help to minimize the formation of over-alkylated byproducts.

  • Temperature: The reaction should be carried out at a controlled temperature, typically starting at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature. This helps to control the exothermic nature of the reaction and prevent side reactions.

  • Choice of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is recommended to avoid competing reactions with the alkylating agent.

Q3: How can I minimize the formation of the alkene byproduct during the iodination step?

The formation of the (3-Methylene-pyrrolidin-1-yl)-acetic acid byproduct via an elimination reaction is a common challenge. To favor the desired S_N2 substitution reaction, consider the following:

  • Choice of Leaving Group: A good leaving group that is less prone to elimination, such as a tosylate or a mesylate, is preferred over a simple halide.

  • Reaction Conditions for the Finkelstein Reaction: The Finkelstein reaction should be carried out in a polar aprotic solvent like acetone, which favors the S_N2 mechanism.[2][4] The use of a soluble iodide salt, such as sodium iodide, is also critical.[4]

  • Temperature: The reaction should be conducted at a moderate temperature to avoid promoting the elimination pathway.

Q4: What are the stability and storage considerations for (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid?

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is a reactive molecule due to the presence of the iodomethyl group, which is a good leaving group. Therefore, it is important to handle and store the compound appropriately to prevent degradation.

  • Light Sensitivity: Alkyl iodides can be sensitive to light, which can cause the formation of radical species and lead to decomposition. It is recommended to store the compound in an amber vial or protected from light.

  • Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to minimize decomposition.

  • Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Visualizing the Synthetic Landscape

The following diagram illustrates the primary synthetic pathway to (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid and the key decision points and potential byproduct formations that researchers need to navigate.

Synthesis_Byproducts cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproducts 3-Hydroxymethylpyrrolidine 3-Hydroxymethylpyrrolidine N_Alkylation N-Alkylation 3-Hydroxymethylpyrrolidine->N_Alkylation Haloacetic_acid X-CH2COOH (X = Br, I) Haloacetic_acid->N_Alkylation Intermediate (3-Hydroxymethyl-pyrrolidin-1-yl) -acetic acid N_Alkylation->Intermediate Overalkylation Over-alkylation (Quaternary Salt) N_Alkylation->Overalkylation Excess Alkylating Agent Activation Activation of OH (e.g., Mesylation) Intermediate->Activation Mesylate (3-Mesyloxymethyl-pyrrolidin-1-yl) -acetic acid Activation->Mesylate Elimination Elimination (E2) (Alkene Formation) Activation->Elimination Strong Base / Heat Iodination Iodination (Finkelstein) Mesylate->Iodination Final_Product (3-Iodomethyl-pyrrolidin-1-yl) -acetic acid Iodination->Final_Product

Caption: Synthetic pathway and potential byproduct formation.

References

  • Jung, M. E., & Avery, M. A. (2006). Diastereoselective synthesis of (2S,4S)- and (2S,4R)-5-hydroxypipecolic acid through a regioisomeric ring expansion reaction and stereoselective reduction. Tetrahedron: Asymmetry, 17(17), 2479-2484.
  • Karoyan, P., & Chassaing, G. (1997). New strategy for the synthesis of 3-substituted prolines. Tetrahedron Letters, 38(1), 85-88.
  • Lorthiois, E., Marek, I., & Normant, J. F. (1997). Zinca-ene-allene and zinc-enolate cyclization. Towards the synthesis of polysubstituted pyrrolidines. Tetrahedron Letters, 38(1), 89-92.
  • Quancard, J., Labonne, A., Jacquot, Y., Lavielle, S., Chassaing, G., & Karoyan, P. (2004). Asymmetric synthesis of 3-substituted proline chimeras bearing polar side chains of proteinogenic amino acids. The Journal of Organic Chemistry, 69(23), 7940-7946.
  • Sharpless, K. B., & Hori, T. (1976). Metal-catalyzed epoxidation of olefins with alkyl hydroperoxides. IV. Reaction of t-butyl hydroperoxide with olefins in the presence of molybdenum, vanadium, and chromium catalysts. The Journal of Organic Chemistry, 41(1), 176-177.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Finkelstein reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 17). Finkelstein Reaction. Retrieved from [Link]

  • European Patent Office. (2017, October 17). T 2422/12 (PURIFICATION OF ACETIC ACID / LYONDELLBASELL ACETYLS) of 17.10.2017. Retrieved from [Link]

  • Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
  • ResearchGate. (2017, May 24). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • PMC. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

  • OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine derivative. | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.

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Troubleshooting

Technical Support Center: Advanced Analytical Troubleshooting for Halogenated Organic Compounds

Welcome to the Core Analytical Support Center. As a Senior Application Scientist, I have designed this portal to address the most pervasive bottlenecks in the analysis of halogenated organic compounds—ranging from per- a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Core Analytical Support Center. As a Senior Application Scientist, I have designed this portal to address the most pervasive bottlenecks in the analysis of halogenated organic compounds—ranging from per- and polyfluoroalkyl substances (PFAS) in environmental matrices to fluorinated candidates in fragment-based drug discovery (FBDD).

Halogens impart unique physicochemical properties to organic molecules, such as increased lipophilicity, thermal lability, and distinct isotopic signatures. While these traits are advantageous in drug design and materials science, they create severe analytical challenges: adsorption losses, thermal degradation, and complex spectral interferences. This guide provides self-validating protocols, mechanistic explanations, and actionable troubleshooting steps to ensure your analytical workflows yield robust, reproducible data.

Diagnostic Workflow

G Start Halogenated Compound Analysis Workflow Prep Sample Preparation (e.g., SPE for PFAS) Start->Prep PrepIssue High Background or Low Recovery? Prep->PrepIssue PrepFix Remove PTFE labware; Use WAX/GCB cartridges PrepIssue->PrepFix Yes Chroma Chromatography (GC or LC) PrepIssue->Chroma No PrepFix->Chroma ChromaIssue Thermal Degradation (GC) or Poor Retention (LC)? Chroma->ChromaIssue ChromaFix Shorten GC column; Lower inlet temp; Use delay column (LC) ChromaIssue->ChromaFix Yes Detect Detection & Elucidation (MS or NMR) ChromaIssue->Detect No ChromaFix->Detect DetectIssue Complex Isotope Clusters or Ion Suppression? Detect->DetectIssue DetectFix Use HRMS for exact mass; Deploy 19F-NMR for F-drugs DetectIssue->DetectFix Yes

Fig 1: Diagnostic workflow for resolving halogenated compound analytical challenges.

Module 1: Fluorinated Compounds & PFAS (LC-MS/MS)

Q: Why am I seeing inconsistent recoveries and high background blanks when extracting long-chain PFAS from aqueous matrices?

Root Cause Analysis: Fluoropolymers (e.g., PTFE, Teflon) are ubiquitous in analytical instrumentation, including tubing, pump seals, and vial septa. Solvent extraction leaches these materials, creating a constant background signal that masks trace-level (parts-per-trillion) analytes[1]. Furthermore, long-chain PFAS are highly surface-active and will irreversibly adsorb to standard borosilicate glassware.

Corrective Action: You must eliminate PTFE from the sample path and establish a self-validating blank system. By utilizing a delay column, you can separate system-generated PFAS from the sample injection, definitively proving the source of your contamination[1].

Step-by-Step Protocol: EPA Method 1633 Compliant SPE Extraction

  • System Decontamination: Replace all PTFE transfer lines in your LC system with PEEK (Polyetheretherketone), polypropylene, or stainless steel tubing[1].

  • Delay Column Installation: Install a highly retentive C18 delay column between the LC pump and the autosampler. This retains system-leached PFAS, causing them to elute after the target analytes from the sample[1].

  • Sample Preparation: Collect aqueous samples in high-density polyethylene (HDPE) or polypropylene (PP) bottles. Do NOT use glass. Spike the sample with isotopically labeled internal standards (e.g., 13C-PFAS) to track recovery and correct for matrix suppression via isotope dilution[1].

  • Solid Phase Extraction (SPE): Use a dual-phase Weak Anion Exchange (WAX) / Graphitized Carbon Black (GCB) cartridge. The WAX phase captures the acidic PFAS heads, while the GCB removes matrix interferences without irreversibly binding the analytes[2].

  • Elution: Elute with 1% methanolic ammonium hydroxide to break the ionic interaction, followed by neutralization with acetic acid prior to LC-MS/MS injection[2].

Module 2: Brominated Flame Retardants (GC-MS)

Q: My GC-MS chromatograms for Polybrominated Diphenyl Ethers (PBDEs) show excessive peak tailing, missing heavy congeners (e.g., BDE-209), and the unexpected appearance of lower-brominated breakdown products. How can I prevent this?

Root Cause Analysis: The carbon-bromine (C-Br) bond is relatively weak. At the high temperatures required to volatilize heavy congeners like BDE-209 (boiling point >400°C), thermal degradation (debromination) occurs rapidly in the GC inlet or on active sites within the column[3].

Corrective Action: Minimize thermal stress by reducing the residence time of the analytes in the GC system. Transition to High-Resolution GC/MS (HRGC/HRMS) to maintain selectivity while using shorter, thinner columns[3].

Step-by-Step Protocol: HRGC-MS Optimization for PBDEs

  • Inlet Optimization: Use a programmable temperature vaporizing (PTV) inlet or a splitless injector with a deactivated, single-taper liner. Avoid glass wool, which introduces active sites that catalyze debromination. Set the initial temperature low and ramp rapidly to 280°C[3].

  • Column Selection: Employ a short, thin-film capillary column (e.g., 15 m length, 0.25 mm ID, 0.1 µm film thickness)[3]. The thin film reduces the required elution temperature, and the short length minimizes heat exposure time.

  • Oven Programming: Utilize a fast temperature ramp (e.g., 10°C/min to 330°C) to elute heavy congeners quickly before they can degrade[3].

  • Detection Validation: Operate the mass spectrometer in Multiple Ion Detection (MID) mode. Use exact mass lock-mass techniques (e.g., PFK as an internal reference) to ensure high selectivity and femtogram-level limits of quantitation (LOQ)[3].

Module 3: Halogenated Drug Candidates (19F NMR)

Q: In fragment-based drug discovery (FBDD), how can I reliably resolve binding affinities of highly polar fluorinated drug candidates without relying solely on LC-MS/MS, which suffers from severe ion suppression?

Root Cause Analysis: Highly electronegative fluorine atoms pull electron density away from ionizable groups, often rendering the molecule "invisible" to electrospray ionization (ESI) in mass spectrometry.

Corrective Action: Shift the analytical paradigm to 19F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine-19 has a 100% natural isotopic abundance, a nuclear spin of 1/2, and extreme sensitivity to its local chemical environment, making it an ideal, background-free probe for protein-ligand interactions[4].

Step-by-Step Protocol: 19F NMR Hit-to-Lead Screening

  • Sample Preparation: Prepare the target protein (e.g., 10-50 µM) in a physiological buffer containing 10% D2O to provide the NMR lock signal.

  • Ligand Addition: Spike the fluorinated drug candidate into the protein solution. Because biological macromolecules lack endogenous fluorine, there is zero background signal[4].

  • Data Acquisition: Acquire 1D 19F NMR spectra. Monitor the chemical shift perturbation (CSP) or line broadening of the 19F resonance. A change in the signal definitively validates a binding event[4].

  • Self-Validating Competition Assay: Introduce a known fluorinated reference ligand. As the novel hit displaces the reference ligand, the 19F signal of the reference will revert to its unbound state, allowing for precise, mathematically sound ranking of binding affinities[4].

Quantitative Data Summary

The table below summarizes the physicochemical properties of halogens and the specific instrumental mitigations required to overcome their analytical challenges.

HalogenNatural Isotopes (Abundance %)Electronegativity (Pauling)Major Analytical ChallengeInstrumental Mitigation
Fluorine (F) 19F (100%)3.98Severe ion suppression in ESI-MS; Adsorption to glassware.19F NMR screening; Delay columns & PEEK tubing in LC.
Chlorine (Cl) 35Cl (75.77%), 37Cl (24.23%)3.16Complex isotopic clusters complicating MS interpretation.High-Resolution Mass Spectrometry (HRMS) exact mass deconvolution.
Bromine (Br) 79Br (50.69%), 81Br (49.31%)2.96Thermal debromination at temperatures >250°C.Short GC columns (15m); Fast oven ramps; Deactivated liners.
Iodine (I) 127I (100%)2.66Photolytic and thermal degradation; High reactivity.Amber glassware; Cold-on-column (COC) GC injection.
References
  • EPA Method 1633: Three Control Points That Keep PFAS Quantitation Stable Source: SepScience URL:[Link]

  • Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633 Source: Macherey-Nagel URL:[Link]

  • 19F-NMR in Target-based Drug Discovery Source: PubMed (National Center for Biotechnology Information) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid. Pyrrolidine derivatives are indispensable scaffolds in modern drug discovery, frequently serving as core pharmacophores in complex active pharmaceutical ingredients . However, the scale-up of this specific molecule presents unique challenges due to its bifunctional nature: it contains both a nucleophilic tertiary amine and a highly reactive electrophilic alkyl iodide .

Below, you will find a mechanistic workflow, troubleshooting FAQs, self-validating protocols, and quantitative process data to ensure a safe and high-yielding scale-up.

Mechanistic Workflow & Process Overview

G A 3-Hydroxymethylpyrrolidine (Starting Material) B N-Alkylation (t-Butyl bromoacetate) A->B Base, Solvent C Iodination (Mesylation + Finkelstein) B->C 1. MsCl 2. NaI D Ester Cleavage (Acidic Deprotection) C->D HCl or TFA E (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid (Stable Acid Salt) D->E pH < 2 F WARNING: Free Base Intramolecular Self-Alkylation D->F pH > 7 (Neutralization)

Synthetic workflow highlighting the critical self-alkylation risk during deprotection.

Troubleshooting & FAQs

Q1: We are experiencing severe thermal runaway during the N-alkylation of 3-hydroxymethylpyrrolidine with tert-butyl bromoacetate at the 500g scale. How can we mitigate this? Causality: The nucleophilic attack of the secondary pyrrolidine amine onto the α -bromo ester is a highly exothermic SN​2 reaction. In batch processing, rapid heat accumulation leads to runaway kinetics and the formation of double-alkylation impurities (quaternary ammonium salts). Solution: Transition from a batch addition to a semi-batch or continuous flow setup. Suspend a mild base (e.g., K2​CO3​ ) in acetonitrile, and dose the tert-butyl bromoacetate slowly over 4–6 hours while maintaining the internal reactor temperature strictly below 20°C .

Q2: Our Appel iodination ( I2​,PPh3​ , imidazole) works perfectly at 10g, but at 1kg, removing the triphenylphosphine oxide (TPPO) byproduct is impossible. What is the scalable alternative? Causality: TPPO coordinates strongly with polar basic amines. At scale, silica gel chromatography is economically unviable, and crystallization often traps the product within the TPPO matrix. Solution: Abandon the Appel reaction for scale-up. Implement a two-step Mesylation-Finkelstein sequence. Convert the alcohol to a mesylate, then displace it using Sodium Iodide (NaI) in refluxing 2-butanone (MEK). The resulting byproducts (sodium mesylate and NaCl) are highly water-soluble and easily removed via standard aqueous phase-separation.

Validated Experimental Protocols

Protocol A: Scalable N-Alkylation

Objective: Attach the acetic acid moiety while suppressing over-alkylation.

  • Charge: To a jacketed reactor, add 3-hydroxymethylpyrrolidine (1.0 eq) and finely milled K2​CO3​ (2.0 eq) in anhydrous acetonitrile (10 volumes).

  • Cool: Bring the internal temperature to 0–5°C.

  • Dose: Add tert-butyl bromoacetate (1.05 eq) dropwise via an addition funnel over 4 hours.

  • Self-Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is validated as complete when the starting amine peak is <2% AUC. If >2%, continue stirring at 15°C for 2 hours.

  • Workup: Filter the inorganic salts, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure.

Protocol B: Mesylation & Finkelstein Iodination

Objective: Convert the hydroxyl group to an iodide without generating TPPO.

  • Mesylation: Dissolve the N-alkylated intermediate in dichloromethane (10 vol) with Et3​N (1.5 eq). Cool to 0°C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour.

  • Self-Validation Checkpoint 1: Perform TLC (EtOAc/Hexane). The complete disappearance of the alcohol spot validates successful mesylation. Wash with water, dry over Na2​SO4​ , and concentrate.

  • Finkelstein: Dissolve the crude mesylate in 2-butanone (10 vol). Add NaI (3.0 eq) and heat to 80°C for 12 hours.

  • Self-Validation Checkpoint 2: Cool the mixture and filter the precipitated sodium mesylate salt. Weigh the dried salt; a mass matching >90% of the theoretical yield validates the completion of the halogen exchange.

Protocol C: Acidic Deprotection & Salt Isolation

Objective: Cleave the tert-butyl ester while strictly preventing self-alkylation.

  • Cleavage: Dissolve the iodinated ester in 4M HCl in dioxane (5 vol). Stir at 20°C for 4 hours.

  • Self-Validation Checkpoint: Monitor the bubbler. The cessation of gas evolution (isobutylene) validates the completion of the ester hydrolysis.

  • Isolation: Concentrate the solution under reduced pressure to remove dioxane. Crucial: Do not add any base.

  • Lyophilization: Dissolve the residue in LC-MS grade water and lyophilize to yield the target compound as a stable, off-white Hydrochloride salt.

Quantitative Data Summaries

To justify the shift from the Appel reaction to the Finkelstein sequence during scale-up, consult the comparative process metrics below:

Process ParameterAppel Reaction ( I2​,PPh3​ , Imidazole)Finkelstein Sequence (MsCl, then NaI)
Atom Economy Low (Generates stoichiometric TPPO)Moderate (Generates water-soluble salts)
Exotherm Risk High (Requires cryogenic cooling at scale)Low to Moderate (Easily controlled via dosing)
Byproduct Removal Extremely Difficult (TPPO co-elutes with product)Simple (Aqueous extraction removes salts)
Process Yield (Scale >1kg) < 40% (Severe losses during purification)> 85% (High purity crude, direct to next step)

Reference Data & Comparative Studies

Validation

Confirming the Binding Mode of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid: A Comparative Guide to Experimental Strategies

Introduction: The Quest for Molecular Certainty In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of numerous therapeutic agents, valued for its ability to confer desirable physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Molecular Certainty

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of numerous therapeutic agents, valued for its ability to confer desirable physicochemical properties and engage in specific, high-affinity interactions with biological targets.[1][2] The compound at the center of our investigation, (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, presents a compelling case for detailed binding mode analysis. Its structure, featuring a reactive iodomethyl group, suggests the potential for covalent interaction, a mechanism that can lead to enhanced potency and prolonged duration of action.[3] However, this reactivity also necessitates a rigorous and multi-faceted approach to unequivocally confirm its binding mode and ensure target specificity.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate the binding mechanism of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid. We will move beyond a mere listing of protocols, delving into the causality behind experimental choices and presenting a self-validating system of assays. Our objective is to construct a clear, evidence-based narrative of molecular interaction, from initial target engagement to the atomic-level details of the binding interface.

The Strategic Workflow: An Integrated Approach

Confirming the binding mode of a novel compound is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. The presence of the electrophilic iodomethyl group in (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid immediately raises the hypothesis of covalent modification of a nucleophilic residue (e.g., Cysteine, Lysine, Histidine) within the target's binding site. Our experimental strategy is therefore designed to test this hypothesis while remaining open to the possibility of a non-covalent binding mode.

The following diagram illustrates the proposed workflow, which integrates biophysical, biochemical, and structural methods to build a cohesive understanding of the compound's mechanism of action.

Binding_Mode_Workflow A Initial Binding Assessment (e.g., DSF, FP) B Quantitative Biophysical Characterization (ITC, SPR) A->B C Covalent vs. Non-covalent Discrimination (Mass Spectrometry) B->C D Binding Site Identification (Peptide Mapping MS/MS) C->D If Covalent E Solution-Phase Binding Interface (NMR Spectroscopy) C->E Inform NMR Studies F Atomic-Level Structure (X-ray Crystallography) D->F Guide Crystallization F->D Validate & Refine F->E Validate & Refine

Caption: Integrated workflow for confirming the binding mode of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

Phase 1: Establishing Target Engagement and Quantifying Affinity

Before delving into the intricacies of the binding mode, it is imperative to confirm direct engagement with the putative protein target and quantify the interaction's affinity and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose, each providing unique and complementary information.[4][5]

Comparison of Primary Biophysical Techniques
Technique Information Provided Advantages Considerations & Limitations
Isothermal Titration Calorimetry (ITC) Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[4][6]Label-free, in-solution measurement providing a complete thermodynamic profile.[6][7]Requires relatively large amounts of pure protein and compound. Sensitive to buffer mismatches.[8]
Surface Plasmon Resonance (SPR) Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff)[5][9][10]High sensitivity, real-time kinetic data, requires smaller sample quantities.[11]Requires immobilization of one binding partner, which can potentially affect its conformation. Mass transport effects can complicate data analysis.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid and the target protein.

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid in the final dialysis buffer to the desired concentration. Precise concentration determination of both protein and ligand is critical.[8]

    • Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25°C).

    • The instrument measures the heat released or absorbed during each injection.[6]

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, n, and ΔH.[6]

Phase 2: Delineating the Mechanism of Action - Covalent vs. Non-covalent

The presence of the iodomethyl group strongly implies a potential covalent interaction. Mass spectrometry (MS) is an indispensable tool for definitively confirming covalent bond formation and identifying the precise site of modification.[3][12]

Experimental Protocol: Intact Protein Mass Spectrometry

Objective: To determine if (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid forms a covalent adduct with the target protein.

Methodology:

  • Incubation:

    • Incubate the target protein (e.g., 5 µM) with an excess of the compound (e.g., 50 µM) in a suitable reaction buffer at room temperature.

    • Collect aliquots at various time points (e.g., 0, 15, 60, 120 minutes) to monitor the reaction progress.

  • Sample Preparation for MS:

    • Quench the reaction if necessary.

    • Desalt the protein-compound mixture using a suitable method (e.g., C4 ZipTip) to remove non-reacted compound and buffer salts.

  • Mass Spectrometry Analysis:

    • Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Deconvolute the resulting mass spectra to determine the intact mass of the protein.

  • Data Interpretation:

    • A mass shift corresponding to the molecular weight of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid (minus the iodine leaving group) will confirm covalent adduct formation.[3] The absence of a mass shift suggests a non-covalent interaction or no interaction under the tested conditions.

Follow-up: Peptide Mapping Mass Spectrometry (MS/MS)

If covalent modification is confirmed, the next crucial step is to identify the specific amino acid residue(s) modified by the compound.

Methodology:

  • Proteolytic Digestion:

    • The protein-compound adduct is denatured, reduced, and alkylated, followed by digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • The MS/MS spectra are searched against the protein sequence to identify peptides. A modified peptide will show a mass shift corresponding to the adducted compound.

    • The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified.[3]

Phase 3: High-Resolution Structural Elucidation

While the preceding experiments confirm binding and identify the mechanism, high-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are required to visualize the precise binding mode at an atomic level.[13][14][15]

Comparative Overview of Structural Biology Techniques
Technique Information Provided Advantages Considerations & Limitations
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, precise atomic coordinates, and detailed intermolecular interactions.[13][15][16]Provides an unambiguous, static picture of the binding mode.[17]Requires well-diffracting crystals of the complex, which can be challenging to obtain. The crystal packing may sometimes influence the observed conformation.
NMR Spectroscopy Information on the binding interface (Chemical Shift Perturbation), ligand conformation in the bound state, and protein dynamics upon binding.[14][18][19]Provides information in solution, closer to physiological conditions. Can detect weak and transient interactions.[20][21]Generally limited to smaller proteins (<40 kDa). Requires isotopically labeled protein for detailed studies.
Experimental Protocol: X-ray Crystallography

Objective: To determine the three-dimensional structure of the (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid-protein complex.

Methodology:

  • Complex Formation and Crystallization:

    • Co-crystallization: Incubate the purified protein with a molar excess of the compound and screen a wide range of crystallization conditions (precipitants, pH, temperature).

    • Soaking: If crystals of the apo-protein are available, they can be soaked in a solution containing the compound.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron radiation source.[17]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a homologous structure is available.

    • Build the model of the protein-ligand complex into the electron density map and refine it to obtain the final structure.[13]

  • Analysis:

    • Analyze the refined structure to identify all the specific hydrogen bonds, hydrophobic interactions, and the covalent bond (if present) between the compound and the protein.

Covalent_Binding_Diagram cluster_protein Protein Binding Pocket cluster_ligand (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid TargetResidue Target Nucleophile (e.g., Cys-SH) CovalentAdduct Protein-S-CH2-Pyrrolidine-COOH + I- TargetResidue->CovalentAdduct Covalent Bond Formation Ligand I-CH2-Pyrrolidine-COOH Ligand->TargetResidue Nucleophilic Attack

Caption: Hypothetical covalent interaction of the compound with a cysteine residue.

Conclusion: Synthesizing a Self-Validating Narrative

Confirming the binding mode of a novel compound like (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid requires a judiciously chosen, orthogonal set of experiments. By systematically progressing through the phases of target engagement, mechanistic elucidation, and high-resolution structural analysis, researchers can build a robust and self-validating case for a specific binding mode.

The initial biophysical characterization with ITC and SPR provides quantitative affinity and kinetic data, confirming a direct interaction. Mass spectrometry then offers a definitive answer to the question of covalency, a key feature suggested by the compound's structure. Finally, X-ray crystallography or NMR spectroscopy provides the ultimate visual proof, detailing the atomic interactions that govern the compound's activity. Each step informs the next, creating a powerful and logical workflow that minimizes ambiguity and maximizes confidence in the results. This integrated approach is fundamental to advancing promising compounds through the drug discovery pipeline.

References

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 284(16), 2572-2591. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • Vinogradov, A. A., & Stone, T. A. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 65, 102078. [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • Nicoya Lifesciences. (2017, October 10). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Rossi, A. M., Taylor, M. P., O'Connell, J. D., & Tyska, M. J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 431-452. [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. Retrieved from [Link]

  • Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Science, 274(5292), 1531-1534. [Link]

  • Campbell, I. D., & Williams, R. J. P. (2001). Studies of protein–ligand interactions by NMR. Biochemical Society Transactions, 29(Pt 6), 639-644. [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • Sharma, P., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106742. [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • LaMarr, W., et al. (2021, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Retrieved from [Link]

  • Rossi, A. M., Taylor, M. P., O'Connell, J. D., & Tyska, M. J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 431-452. [Link]

  • Krishna, N. R., & Jayalakshmi, V. (2006). NMR Methods to Characterize Protein-Ligand Interactions. ResearchGate. [Link]

  • Biosensing Instrument. (2022, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved from [Link]

  • Johnson, C. W., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Society for Mass Spectrometry, 34(3), 441-450. [Link]

  • Hennig, M. (2011). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 18(3), 297-306. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal Titration Calorimetry: Theory and Practice. Stuart J. Edelstein - Topics in Current Chemistry, 259, 1-25. [Link]

  • MtoZ Biolabs. (n.d.). Application of X-ray Crystallography in Protein Structure Determination: Principles and Real-World Applications. Retrieved from [Link]

  • Wlodawer, A., & Dauter, Z. (2011). X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. Expert Opinion on Drug Discovery, 6(8), 795-807. [Link]

  • Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649. [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061-4067. [Link]

  • Ottaviani, S., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (133), 57273. [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications. Request PDF. [Link]

  • Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • McKeague, M., & Derosa, M. C. (2012). Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. Accounts of Chemical Research, 45(9), 1369-1379. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

  • Cai, B., & Krusemark, C. J. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Angewandte Chemie International Edition, 61(3), e202113515. [Link]

  • Luesch Lab. (n.d.). Target Identification and Mode of Action Studies. Retrieved from [Link]

  • Tang, X., et al. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. Chinese Journal of Natural Medicines, 20(12), 948-960. [Link]

  • Nueda, A. (2018, June 22). Bioactivity profiling supporting the progression of phenotypic hits. Drug Target Review. Retrieved from [Link]

  • Llovera, L., et al. (2021). A multiscale approach to predict the binding mode of metallo beta-lactamase inhibitors. Proteins: Structure, Function, and Bioinformatics, 89(11), 1507-1520. [Link]

  • Berkesi, D., et al. (2021). Prerequisite Binding Modes Determine the Dynamics of Action of Covalent Agonists of Ion Channel TRPA1. International Journal of Molecular Sciences, 22(19), 10563. [Link]

  • BindingDB. (n.d.). BDBM50261105 2-(1-dodecyl-2-oxoindolin-3-yl)acetic acid::CHEMBL493812. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Amanote Research. (2018, December 4). Identification of Pyrrolidine-3-Acetic Acid Derived. Retrieved from [Link]

  • Connolly, P. J., et al. (2004). Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. Bioorganic & Medicinal Chemistry Letters, 14(13), 3467-3471. [Link]

  • Park, J. E., et al. (2013). Exploring the Binding Nature of Pyrrolidine Pocket-Dependent Interactions in the Polo-Box Domain of Polo-Like Kinase 1. PLoS ONE, 8(11), e79524. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid. As a Senior Application Scientist, my objective is to move beyond a simple chec...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural guide grounded in the chemical principles that dictate safe laboratory practices. The protocols herein are designed to be self-validating, ensuring the safety of personnel and compliance with regulatory standards.

Disclaimer: This guide is based on established best practices for handling halogenated, acidic, and pyrrolidine-containing compounds. However, you are required to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Part 1: Core Directive - Hazard Assessment and Disposal Principles

The disposal protocol for any chemical is dictated by its functional groups and resulting hazardous properties. A structural analysis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid reveals three key areas of concern:

  • Iodomethyl Group: The presence of iodine classifies this compound as a halogenated organic compound .[1] This is the most critical classification for waste segregation. Halogenated wastes cannot be recycled as fuel additives and require specialized, high-temperature incineration to prevent the formation of toxic byproducts.[2][3]

  • Acetic Acid Group: This carboxylic acid moiety renders the compound acidic and potentially corrosive. Mixing with bases or other incompatible materials could lead to exothermic or gas-producing reactions.[1] Concentrated acids must be collected as hazardous waste.[4]

  • Pyrrolidine Ring: The parent pyrrolidine structure is known to be flammable, corrosive, and harmful if inhaled or ingested.[5][6]

Therefore, the primary directive for this compound is:

All waste containing (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid must be segregated and disposed of as HALOGENATED HAZARDOUS WASTE.

Part 2: Essential Safety and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure all engineering controls and personal protective equipment are in place. Work should be conducted in a properly operating chemical fume hood.[7]

EquipmentSpecificationPurpose
Gloves Nitrile rubber gloves are required. Double-gloving may be necessary for extended handling.[7][8]To prevent skin contact and absorption. Halogenated compounds can cause irritation and dermatitis.[7]
Eye Protection ANSI-approved chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>500 mL).[7]To protect eyes from splashes of the corrosive and irritating material.
Lab Coat A standard, fully-buttoned laboratory coat.To protect clothing and skin from contamination.
Spill Kit Must be readily available and contain absorbent material (e.g., vermiculite, sand), designated hazardous waste bags, and decontamination solution.[7][9]To safely contain, clean up, and dispose of any accidental spills.

Part 3: Step-by-Step Disposal Protocol

This protocol applies to the pure compound, solutions containing it, and any contaminated lab consumables (e.g., pipette tips, gloves, weigh boats, paper towels).

Step 1: Waste Segregation

Segregation is the most critical step in a compliant waste management program. Improper segregation can lead to dangerous chemical reactions and costly disposal errors.[2]

  • DO: Collect all waste streams containing (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid in a waste container specifically designated for Halogenated Organic Waste .[1][10]

  • DO NOT: Mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane, toluene).[3]

  • DO NOT: Mix with strong bases, acids, or oxidizing agents.[3][8]

  • DO NOT: Dispose of any amount down the drain or in the regular trash.[3][11]

Step 2: Container Selection and Management

The integrity of your waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically-resistant plastic container. The use of metal safety cans is not recommended as halogenated solvents can degrade to form acids, which corrode metal.[8] The container must have a secure, leak-proof, screw-top cap.[11][12]

  • Label the Container: Before adding any waste, affix a completed EHS Hazardous Waste Label to the container.[4][12] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid . Do not use abbreviations or chemical formulas.[7][12]

    • An estimated percentage of all chemical constituents in the container.

  • Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste. Do not leave a funnel in the opening.[12]

Step 3: Waste Accumulation (Satellite Accumulation Area)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[12][13]

  • Designated Location: Store the sealed waste container within your laboratory in a designated SAA, which could be inside a fume hood or a secondary containment bin.

  • Secondary Containment: Place the waste container inside a larger, chemically-resistant tub or tray to contain any potential leaks.

  • Segregate Containers: Ensure the halogenated waste container is physically separated from containers of incompatible waste, such as acids, bases, and flammables.[12]

  • Weekly Inspection: Inspect the SAA weekly for any signs of container degradation, leaks, or improper labeling.[13]

Step 4: Final Disposal
  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

  • Request Pickup: Once the container is full, submit a chemical waste pickup request through your institution's EHS department.

  • Removal Timeline: According to EPA regulations, a full container must be removed from the SAA within 72 hours.[12]

Part 4: Emergency Procedures - Spill Management

Accidental spills must be handled promptly and safely.

  • For Small, Manageable Spills (<100 mL):

    • Ensure you are wearing the proper PPE (goggles, lab coat, double nitrile gloves).

    • Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9]

    • Once absorbed, carefully scoop the material into a designated hazardous waste bag or container.

    • Wipe the spill area with a suitable decontamination solution.

    • Seal the bag/container of cleanup debris, label it as "Hazardous Waste" with the chemical name, and dispose of it in your halogenated waste stream.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If there is an inhalation hazard or fire risk, activate the fire alarm to evacuate the building.[7]

    • Call your institution's emergency number or 911.

    • Do not attempt to clean up a large spill unless you are specifically trained to do so.

Part 5: Visualization of Disposal Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

G cluster_prep Preparation cluster_action Action cluster_storage Storage & Final Disposal A Identify Waste: (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid and contaminated consumables B Wear Required PPE: - Goggles - Nitrile Gloves - Lab Coat A->B Safety First C Select Waste Container: Dedicated 'Halogenated Organic Waste' B->C D Is the waste compatible? C->D E DO NOT MIX with: - Non-halogenated solvents - Bases / Strong Acids - Oxidizers D->E No F Add waste to container D->F Yes G Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name(s) - Percentages F->G H Keep Container Securely Sealed G->H I Store in Satellite Accumulation Area (SAA) - Secondary Containment - Segregated from Incompatibles H->I J Inspect SAA Weekly I->J K Container Full (90%) J->K When Full L Request Pickup from EHS K->L

Caption: Disposal workflow for (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • University of Washington. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Central Pollution Control Board. (2025, July). Standard Operating Procedure for Utilization of Spent Acetic Acid. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (1998, November 25). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from [Link]

  • INEOS Group. (2020, January 20). SAFETY DATA SHEET - Acetic Acid 30-49%. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

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